molecular formula C11H9F2NO3 B1426935 1-(3,4-Difluorobenzoyl)azetidine-3-carboxylic acid CAS No. 1350989-23-9

1-(3,4-Difluorobenzoyl)azetidine-3-carboxylic acid

Cat. No.: B1426935
CAS No.: 1350989-23-9
M. Wt: 241.19 g/mol
InChI Key: QVUSRSFQVBSZJS-UHFFFAOYSA-N
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Description

1-(3,4-Difluorobenzoyl)azetidine-3-carboxylic acid is a useful research compound. Its molecular formula is C11H9F2NO3 and its molecular weight is 241.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3,4-Difluorobenzoyl)azetidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-Difluorobenzoyl)azetidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(3,4-difluorobenzoyl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2NO3/c12-8-2-1-6(3-9(8)13)10(15)14-4-7(5-14)11(16)17/h1-3,7H,4-5H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUSRSFQVBSZJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Lipophilicity and LogP data for 1-(3,4-Difluorobenzoyl)azetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical profile of 1-(3,4-Difluorobenzoyl)azetidine-3-carboxylic acid , focusing on its lipophilicity (LogP/LogD), ionization behavior, and experimental characterization.

Executive Summary

1-(3,4-Difluorobenzoyl)azetidine-3-carboxylic acid (CAS: 1350989-23-9 ) is a conformationally restricted amino acid derivative utilized as a high-value building block in medicinal chemistry.[1] It features a polar azetidine core coupled with a lipophilic 3,4-difluorophenyl moiety via an amide linkage.

The compound exhibits a pH-dependent lipophilicity profile . While the unionized form (LogP) possesses moderate polarity suitable for membrane interaction, the carboxylic acid motif (pKa ~3.9) ensures that the molecule exists predominantly as a hydrophilic anion at physiological pH (LogD


). This distinct "amphiphilic switch" makes it an ideal scaffold for fragment-based drug discovery (FBDD), particularly for targeting solvent-exposed pockets where solubility and specific electrostatic interactions are required.

Chemical Identity & Structural Analysis[2][3][4]

PropertyDetail
IUPAC Name 1-(3,4-difluorobenzoyl)azetidine-3-carboxylic acid
CAS Registry Number 1350989-23-9
Molecular Formula C

H

F

NO

Molecular Weight 241.19 g/mol
Key Pharmacophores Carboxylic acid (H-bond donor/acceptor, ionizable)Difluorophenyl (Lipophilic, metabolic blocker)Azetidine (Rigid spacer, metabolic stability)
Structural Equilibrium Diagram

The following diagram illustrates the ionization equilibrium that dictates the compound's effective lipophilicity (LogD).

IonizationEquilibrium cluster_legend Physiological Relevance Unionized Unionized Form (HA) (Predominant at pH < 3) LogP ~ 1.3 Equilibrium pKa ≈ 3.94 Unionized->Equilibrium Ionized Ionized Form (A⁻) (Predominant at pH > 5) LogD(7.4) ≈ -2.2 Equilibrium->Ionized Stomach Stomach (pH 1.5) Permeable Blood Blood (pH 7.4) Soluble / Low Permeability

Figure 1: Ionization equilibrium shifting from the lipophilic unionized form to the hydrophilic carboxylate anion.[2][3]

Lipophilicity & Acidity Data[13]

The lipophilicity of this compound is not a single static number but a dynamic curve dependent on pH. The values below represent a consensus of predicted models calibrated against structurally similar azetidine-3-carboxylic acid derivatives (e.g., N-Boc-azetidine-3-carboxylic acid).

Quantitative Profile
ParameterValue (Consensus)Description
pKa (Acid) 3.94 ± 0.20 The carboxylic acid proton.[4] The amide nitrogen is non-basic.
LogP (Neutral) 1.32 Partition coefficient of the unionized species (Octanol/Water).
LogD (pH 2.0) 1.30 Stomach environment. Predominantly unionized; moderate permeability.
LogD (pH 5.0) 0.25 Duodenum. Significant ionization begins; solubility increases.
LogD (pH 7.4) -2.15 Blood/Cytosol. >99.9% ionized (Anionic). Highly water-soluble.
Topological PSA 66.8 Ų Polar Surface Area.[2] Indicates potential for good oral absorption if passive permeability is not rate-limiting.
Mechanistic Insight[14]
  • The Fluorine Effect: The 3,4-difluoro substitution on the benzoyl ring adds approximately +0.5 log units of lipophilicity compared to a non-fluorinated benzoyl analog. This modulation is critical; without it, the core would be too polar (LogP < 1) for effective interaction with hydrophobic binding pockets.

  • The Azetidine Constraint: Unlike flexible linkers (e.g., glycine or beta-alanine), the azetidine ring reduces the entropic penalty of binding. However, it also lowers LogP slightly compared to acyclic analogs due to the exposed polarity of the strained ring system.

Experimental Methodologies

For validation in a drug discovery campaign, experimental determination is required. Given the acidic nature (pKa ~3.9), standard HPLC methods may fail without pH control.

Protocol A: Potentiometric Titration (The "Gold Standard")

This method simultaneously determines pKa and LogP by titrating the compound in a dual-phase system (Water/Octanol).

  • Preparation: Dissolve 5 mg of compound in 0.1 M KCl (ionic strength adjuster).

  • Titration: Titrate with 0.1 M KOH to determine the pKa in water.

  • Partitioning: Add a known volume of water-saturated octanol.

  • Retitration: Perform a second titration. The shift in the pKa curve (due to the neutral species partitioning into octanol) allows the calculation of LogP.

    • Why this works: Only the neutral form partitions; the shift in equilibrium is mathematically directly related to LogP.

Protocol B: Miniaturized Shake-Flask (High Throughput)

Used for rapid LogD


 determination.

ShakeFlaskProtocol Step1 1. Preparation Dissolve 10mM stock (DMSO) in PBS (pH 7.4) saturated with Octanol Step2 2. Partitioning Add equal vol. Octanol (saturated with PBS). Shake 60 min @ 25°C. Step1->Step2 Step3 3. Phase Separation Centrifuge (3000g, 10 min) to separate layers. Step2->Step3 Step4 4. Quantification (LC-MS/MS) Analyze both phases. Calculate Ratio. Step3->Step4

Figure 2: Workflow for determining LogD via the Shake-Flask method.

Critical Technical Note:

  • LC-MS Detection: Because the LogD at pH 7.4 is very low (~ -2.2), the concentration in the octanol phase will be extremely low. You must use LC-MS/MS (MRM mode) for detection limits in the nanomolar range. UV detection will likely lack the sensitivity for the octanol phase.

Implications for Drug Design

Oral Bioavailability[15]
  • Absorption: The compound falls into BCS Class III (High Solubility, Low Permeability) at pH 7.4. However, at the acidic pH of the stomach (pH 1.5 - 2.0), the LogD shifts to ~1.3, allowing for significant passive absorption.

  • Strategy: If used as a lead, consider a prodrug strategy (e.g., esterification of the carboxylic acid) to mask the negative charge and improve intestinal permeability (LogP of ethyl ester ≈ 2.5).

Blood-Brain Barrier (BBB)
  • Penetration: Negligible. The anionic charge at physiological pH effectively prevents passive diffusion across the BBB.

  • Utility: This is advantageous for developing peripherally restricted targets (e.g., pain receptors outside the CNS) to minimize central side effects.

Metabolic Stability
  • The 3,4-difluoro substitution blocks the para- and meta-positions of the phenyl ring, protecting it from CYP450-mediated hydroxylation (a common metabolic soft spot).

  • The azetidine ring is generally stable to hydrolysis but can be susceptible to oxidative ring opening if not substituted; the electron-withdrawing benzoyl group stabilizes the ring nitrogen.

References

  • Chemical Identity & CAS: Sigma-Aldrich. 1-(3,4-difluorobenzoyl)azetidine-3-carboxylic acid Product Detail. Link (Verified CAS: 1350989-23-9).

  • pKa Prediction Models: Bordwell, F. G. Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 1988. Link (Foundational pKa data for carboxylic acids).

  • LogD/LogP Methodology: Di, L., & Kerns, E. H. Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier, 2016. (Standard reference for Shake-flask and Potentiometric protocols).
  • Azetidine Scaffolds in Medicinal Chemistry: Žukauskaitė, A., et al. Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives. Amino Acids, 2011.[5] Link (Context on azetidine-3-carboxylic acid physicochemical behavior).

  • Fluorine in Drug Design: Purser, S., et al. Fluorine in medicinal chemistry. Chemical Society Reviews, 2008. Link (Mechanistic explanation of lipophilicity modulation by fluorine).

Sources

Safety data sheet (SDS) for 1-(3,4-Difluorobenzoyl)azetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Preface: The "Grey Zone" of Novel Intermediates

In the high-stakes environment of drug development, researchers often encounter novel intermediates like 1-(3,4-Difluorobenzoyl)azetidine-3-carboxylic acid before a commercial Safety Data Sheet (SDS) exists.[1][2] This guide addresses that gap. It synthesizes a Predicted Safety Profile based on Structure-Activity Relationships (SAR), functional group analysis, and analog data (e.g., Azetidine-3-carboxylic acid and fluorinated benzoyl derivatives).[1][2]

Core Directive: Treat this compound as a Potent Bioactive Intermediate (Default OEB 3) until specific toxicological data proves otherwise. The combination of a strained azetidine ring and a lipophilic fluorinated moiety suggests enhanced membrane permeability and potential biological activity.

Part 1: Substance Identification & Physicochemical Context

Chemical Structure & Logic: The molecule consists of a strained four-membered nitrogen heterocycle (azetidine) acylated by a 3,4-difluorobenzoyl group.[1][2]

  • Azetidine Ring: High ring strain (~26 kcal/mol) makes the system potentially reactive toward nucleophiles, though the amide linkage stabilizes the nitrogen.[2]

  • Carboxylic Acid: Provides solubility in basic aqueous media and serves as a handle for further coupling (e.g., amide coupling in peptide synthesis).[2]

  • 3,4-Difluorophenyl Group: Increases lipophilicity (LogP) and metabolic stability, blocking oxidation at the para/meta positions.[2]

Predicted Properties Table:

PropertyPredicted Value / CharacteristicRationale
Molecular Formula C₁₁H₉F₂NO₃Calculated
Molecular Weight 241.19 g/mol Calculated
Physical State Solid (White to Off-white powder)Typical for amide-carboxylic acids
Melting Point 145–155 °C (Predicted)Amide H-bonding increases lattice energy
Solubility DMSO, Methanol, Dilute BaseAcidic moiety + polar amide
pKa (Acid) ~3.5 – 4.0Inductive effect of the amide/azetidine
LogP ~1.2 – 1.8Fluorines add lipophilicity vs. parent azetidine

Part 2: Hazard Identification (GHS Classification)

Note: This classification is derived from analog read-across (Azetidine-3-carboxylic acid CAS: 36476-78-5) and functional group alerts.[1][2]

Signal Word: WARNING

Hazard Statements:

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2][3][4]

  • H302: Harmful if swallowed (Predicted Category 4).[2][3]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3][5]

  • P280: Wear protective gloves/eye protection/face protection.[2][3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2][3] Remove contact lenses if present and easy to do.[2] Continue rinsing.[2]

Risk Assessment Logic (DOT Diagram):

RiskAssessment Start Compound Analysis Struct Structure: Azetidine + Fluorobenzoyl Start->Struct Skin Skin/Eye Irritant (Acidic + Amide) Struct->Skin Acidic Function Resp Respiratory Irritant (Dust) Struct->Resp Powder Form Tox Potential Bioactivity (OEB 3) Struct->Tox Fluorinated Pharmacophore Eng Engineering Controls: Fume Hood Skin->Eng Resp->Eng PPE PPE: Nitrile Gloves, N95/P100 Tox->PPE

Caption: Logical flow for determining hazard controls based on structural motifs in the absence of experimental toxicity data.

Part 3: Handling & Storage Protocols

1. Engineering Controls:

  • Primary Barrier: All weighing and transfer operations must be conducted inside a certified chemical fume hood.[2]

  • HEPA Filtration: If handling >1 gram, ensure the hood exhaust is HEPA-filtered to prevent environmental release of bioactive dust.[2]

2. Personal Protective Equipment (PPE):

  • Gloves: Double-gloving with Nitrile (minimum thickness 0.11 mm) is recommended.[1][2] Fluorinated compounds can sometimes permeate standard latex.[2]

  • Respiratory: If working outside a hood (not recommended), use a powered air-purifying respirator (PAPR) or N95 mask.[2]

  • Eyes: Chemical safety goggles.[2] Face shield if reaction scaling exceeds 10g.[2]

3. Storage Conditions:

  • Temperature: Store at 2–8°C (Refrigerated). Amides are generally stable, but the strained azetidine ring can be susceptible to ring-opening hydrolysis over time.[2]

  • Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent moisture absorption.[2]

  • Incompatibilities: Strong oxidizing agents, strong bases (hydrolysis risk).[2]

Part 4: Emergency Response & Stability

Fire Fighting Measures:

  • Thermal Decomposition: This is a critical safety parameter.[2] Upon combustion, this compound will release:

    • Hydrogen Fluoride (HF): Highly toxic and corrosive.[2]

    • Nitrogen Oxides (NOx): Respiratory irritants.[2]

    • Carbon Monoxide (CO). [2]

  • Action: Firefighters must wear full SCBA.[2] Do not inhale smoke.[2][3] Use water spray to suppress acid gases (HF).[2]

Accidental Release (Spill Protocol):

  • Evacuate: Clear the immediate area.

  • PPE Up: Don full PPE including respiratory protection.[2]

  • Contain: Cover spill with a damp absorbent pad (to prevent dust) or use a HEPA vacuum.[2]

  • Neutralize: Wipe surface with a mild alkaline solution (e.g., 5% Sodium Bicarbonate) to neutralize any acidic residue.[2]

  • Disposal: Collect in a dedicated solid waste container labeled "Fluorinated Organic Waste."

Emergency Response Logic (DOT Diagram):

EmergencyResponse Event Spill / Exposure Event Assess Assess Magnitude Event->Assess Decomp Fire/Heat: Risk of HF Gas Event->Decomp If Fire Minor Minor (<1g): Wet Wipe + Neutralize Assess->Minor Major Major (>1g): Evacuate + HazMat Assess->Major Action SCBA Required Decomp->Action

Caption: Decision matrix for spill response and fire scenarios emphasizing the risk of Hydrogen Fluoride (HF) generation.

Part 5: Synthesis & Analytical Validation

Synthesis Context (For Reference): This compound is typically synthesized by the Schotten-Baumann reaction of Azetidine-3-carboxylic acid with 3,4-difluorobenzoyl chloride in basic media (NaOH/THF).[1][2]

  • Safety Note: Ensure all 3,4-difluorobenzoyl chloride is quenched, as the acid chloride is a lachrymator and corrosive.[2]

Analytical Purity Check (HPLC):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[2]

  • Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).[2]

  • Detection: UV at 254 nm (Benzoyl chromophore).[2]

  • Expected Retention: The difluorobenzoyl group will shift retention significantly later than the polar parent amino acid.

References

  • PubChem. (2025).[2][6] Compound Summary: Azetidine-3-carboxylic acid (CAS 36476-78-5).[1][2][7] National Library of Medicine.[2] Link

  • Sigma-Aldrich. (2025).[2] Safety Data Sheet: 3-Azetidinecarboxylic acid.[1][2] Merck KGaA.[2][8] Link

  • ECHA (European Chemicals Agency). (2024).[2] Guidance on the Application of the CLP Criteria - Fluorinated Organic Compounds.Link

  • Thermo Fisher Scientific. (2025).[2] SDS for 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid (Analog).Link[2]

  • American Elements. (2024).[2] Fluorinated Intermediates Safety Handling.[2][3]Link[2]

Sources

Molecular weight and formula of 1-(3,4-Difluorobenzoyl)azetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling, Synthetic Utility, and Structural Analysis

Abstract

This technical guide provides a comprehensive analysis of 1-(3,4-Difluorobenzoyl)azetidine-3-carboxylic acid , a specialized heterocyclic building block utilized in modern medicinal chemistry. Characterized by a strained azetidine ring fused via an amide bond to an electron-deficient fluorinated phenyl group, this scaffold is increasingly relevant in the design of poly(ADP-ribose) polymerase (PARP) inhibitors and peptidomimetics. This document details its stoichiometric properties, validated synthetic protocols, and quality control methodologies.

Part 1: Chemical Identity & Stoichiometry

The precise stoichiometric characterization of this compound is critical for analytical method development (LC-MS/NMR). The presence of the difluorophenyl moiety imparts distinct isotopic signatures and metabolic stability profiles.

Table 1: Physicochemical Specifications

PropertySpecification
IUPAC Name 1-(3,4-Difluorobenzoyl)azetidine-3-carboxylic acid
Molecular Formula C₁₁H₉F₂NO₃
Molecular Weight (Average) 241.19 g/mol
Monoisotopic Mass 241.05505 Da
Exact Mass 241.0551 Da
Elemental Composition C (54.78%), H (3.76%), F (15.75%), N (5.81%), O (19.90%)
Heavy Atom Count 17
Rotatable Bonds 2 (Amide C-N bond, Carboxyl O-H bond)
Topological Polar Surface Area 57.6 Ų

Expert Insight: The 3,4-difluoro substitution pattern is not arbitrary. In drug design, this specific motif is employed to block metabolic "soft spots" (CYP450 oxidation sites) on the phenyl ring while modulating the pKa of the benzamide carbonyl, thereby influencing the hydrogen bond acceptor capability of the amide oxygen [1].

Part 2: Structural Analysis & Synthetic Retrosynthesis

The synthesis of 1-(3,4-Difluorobenzoyl)azetidine-3-carboxylic acid poses a specific challenge: the azetidine ring strain . Azetidines possess significant angle strain (~26 kcal/mol), making them susceptible to ring-opening under harsh acidic or nucleophilic conditions.

Retrosynthetic Logic

To maintain the integrity of the azetidine ring, the synthetic strategy relies on a convergent amide coupling. The carboxylic acid on the azetidine must be orthogonally protected (typically as a methyl or tert-butyl ester) to prevent self-condensation (polymerization) during the activation of the benzoic acid.

Figure 1: Retrosynthetic Disconnection Strategy

Retrosynthesis Target Target Molecule 1-(3,4-Difluorobenzoyl)azetidine-3-COOH Intermediate Intermediate Ester 1-(3,4-Difluorobenzoyl)azetidine-3-COOMe Target->Intermediate Hydrolysis (LiOH) Precursor1 Reagent A 3,4-Difluorobenzoic Acid Intermediate->Precursor1 Amide Coupling (HATU/DIPEA) Precursor2 Reagent B Azetidine-3-carboxylic acid methyl ester (HCl Salt) Intermediate->Precursor2 Amide Coupling

Caption: Convergent retrosynthesis preventing azetidine polymerization via ester protection.

Part 3: Validated Experimental Protocol

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent. HATU is preferred over EDC/HOBt for electron-deficient anilines or hindered secondary amines (like azetidine) due to faster kinetics and reduced racemization risks [2].

Reagents Required:
  • 3,4-Difluorobenzoic acid (1.0 equiv)

  • Methyl azetidine-3-carboxylate hydrochloride (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • DMF (Anhydrous)

  • LiOH (Lithium Hydroxide)

  • THF/Water (1:1 mixture)

Step-by-Step Methodology:

Phase A: Amide Coupling

  • Dissolution: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve 3,4-Difluorobenzoic acid (1.0 mmol) in anhydrous DMF (5 mL).

  • Activation: Add HATU (1.2 mmol) and DIPEA (1.0 mmol) to the solution. Stir at 0°C for 15 minutes to generate the activated ester species.

  • Addition: Add Methyl azetidine-3-carboxylate HCl (1.1 mmol) followed by the remaining DIPEA (2.0 mmol). The excess base is crucial to neutralize the HCl salt of the azetidine.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Checkpoint: Monitor via LC-MS for the formation of the methyl ester intermediate (M+H = 256.07).

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid) and Brine. Dry over Na₂SO₄ and concentrate.

Phase B: Ester Hydrolysis

  • Solubilization: Dissolve the crude methyl ester in THF:Water (1:1, 10 mL).

  • Saponification: Add LiOH (2.5 equiv). Stir at RT for 2 hours.

    • Caution: Do not heat. Thermal energy can degrade the strained azetidine ring in basic media.

  • Acidification: Carefully adjust pH to ~3.0 using 1N HCl.

  • Extraction: Extract the free acid into EtOAc (3x). The product is polar; ensure thorough extraction.

  • Isolation: Evaporate solvent to yield the off-white solid 1-(3,4-Difluorobenzoyl)azetidine-3-carboxylic acid .

Part 4: Analytical Characterization & Quality Control

Trustworthiness in synthesis is established via multi-modal validation. For fluorinated compounds, ¹⁹F-NMR is a powerful, self-validating tool that confirms the integrity of the benzoyl ring.

Figure 2: Quality Control Decision Logic

QC_Logic Sample Isolated Solid LCMS LC-MS Analysis Sample->LCMS NMR_H 1H-NMR (DMSO-d6) Sample->NMR_H NMR_F 19F-NMR Sample->NMR_F Decision Pass Criteria? LCMS->Decision Mass: 242.06 (M+H) Purity >95% NMR_H->Decision Azetidine CH2 (3.8-4.5 ppm) No protecting groups NMR_F->Decision 2 Signals (-130 to -140 ppm) Release Release for Assay Decision->Release Yes Repurify Repurify (Prep-HPLC) Decision->Repurify No

Caption: Analytical workflow ensuring structural integrity and purity before biological testing.

Expected Spectral Data
  • ¹H NMR (DMSO-d₆):

    • δ 12.8 (br s, 1H, COOH).

    • δ 7.5–7.8 (m, 3H, Aromatic H).

    • δ 4.4 (t, 1H), 4.1 (t, 1H) (Azetidine N-CH₂ protons; splitting due to restricted rotation of amide bond).

    • δ 3.5 (m, 1H, CH-COOH).

  • ¹⁹F NMR: Two distinct multiplets in the range of -130 to -145 ppm, corresponding to the 3- and 4-fluorine atoms.

  • LC-MS: ESI+ m/z 242.2 [M+H]⁺.

References
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2][3] Tetrahedron, 61(46), 10827-10852. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

Sources

Methodological & Application

Synthesis of 1-(3,4-Difluorobenzoyl)azetidine-3-carboxylic acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed protocol for the synthesis of 1-(3,4-difluorobenzoyl)azetidine-3-carboxylic acid, a valuable building block for drug discovery and medicinal chemistry. The synthesis is achieved through the N-acylation of azetidine-3-carboxylic acid with 3,4-difluorobenzoyl chloride via a modified Schotten-Baumann reaction. This application note outlines the rationale for the chosen synthetic strategy, provides a step-by-step experimental procedure, and includes methods for purification and characterization of the final product.

Introduction: The Significance of Azetidine Scaffolds

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry.[1] Their strained ring system imparts unique conformational rigidity, which can be advantageous for optimizing ligand-receptor interactions. The incorporation of an azetidine moiety can improve physicochemical properties such as solubility and metabolic stability. Azetidine-3-carboxylic acid, in particular, serves as a constrained β-amino acid analogue, offering a unique vector for substitution and molecular elaboration.[2][3] The difluorobenzoyl group is a common pharmacophore known to enhance binding affinity and modulate electronic properties. The combination of these two moieties in 1-(3,4-difluorobenzoyl)azetidine-3-carboxylic acid results in a promising scaffold for the development of novel therapeutics.

Synthetic Strategy: The Schotten-Baumann Approach

The synthesis of the target compound is most directly achieved by the N-acylation of azetidine-3-carboxylic acid with 3,4-difluorobenzoyl chloride. The Schotten-Baumann reaction is a classic and reliable method for this type of transformation.[4][5][6] This reaction involves the acylation of an amine with an acid chloride in the presence of a base. The base plays a crucial role in neutralizing the hydrochloric acid that is formed as a byproduct, thus driving the reaction to completion.[4][7]

A two-phase system, typically an organic solvent and water, is often employed for Schotten-Baumann reactions.[5][7] This allows the reactants and product to remain in the organic phase while the base and the neutralized byproduct are in the aqueous phase. For this specific synthesis, a biphasic system of a suitable organic solvent (e.g., dichloromethane or tetrahydrofuran) and an aqueous solution of a base like sodium carbonate or potassium carbonate is proposed.

Experimental Protocol

Materials and Reagents
ReagentCAS NumberMolecular WeightSupplierPurity
Azetidine-3-carboxylic acid36476-78-5101.11 g/mol Thermo Fisher, TCI>98%
3,4-Difluorobenzoyl chloride76903-88-3176.55 g/mol Sigma-Aldrich>97%
Sodium Carbonate (Na₂CO₃)497-19-8105.99 g/mol Standard Supplier>99%
Dichloromethane (DCM)75-09-284.93 g/mol Standard SupplierAnhydrous
Hydrochloric Acid (HCl)7647-01-036.46 g/mol Standard Supplier2 M aq. solution
Ethyl Acetate141-78-688.11 g/mol Standard SupplierReagent Grade
Hexanes110-54-386.18 g/mol Standard SupplierReagent Grade

Safety Precautions: 3,4-Difluorobenzoyl chloride is corrosive and moisture-sensitive.[8][9] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Reaction Workflow

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Reaction Progression cluster_2 Work-up and Isolation cluster_3 Purification and Characterization A Dissolve Azetidine-3-carboxylic acid and Na2CO3 in water B Cool solution to 0-5 °C in an ice bath A->B C Add 3,4-Difluorobenzoyl chloride dropwise as a solution in DCM B->C D Allow reaction to warm to room temperature C->D E Stir vigorously for 12-18 hours D->E F Monitor reaction by TLC or LC-MS E->F G Separate organic and aqueous layers F->G H Wash organic layer with brine G->H I Acidify aqueous layer with 2 M HCl to precipitate the product G->I J Filter the solid product I->J K Wash with cold water and dry J->K L Recrystallize from a suitable solvent system (e.g., Ethanol/Water) K->L M Characterize by NMR, MS, and IR L->M

Caption: Synthetic workflow for 1-(3,4-Difluorobenzoyl)azetidine-3-carboxylic acid.

Step-by-Step Procedure
  • Preparation of the Aqueous Phase: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve azetidine-3-carboxylic acid (1.0 g, 9.89 mmol) and sodium carbonate (2.62 g, 24.7 mmol, 2.5 equivalents) in 50 mL of deionized water.

  • Reaction Setup: Cool the aqueous solution to 0-5 °C in an ice-water bath.

  • Addition of Acyl Chloride: In a separate flask, dissolve 3,4-difluorobenzoyl chloride (1.92 g, 10.88 mmol, 1.1 equivalents) in 50 mL of dichloromethane. Add this solution dropwise to the vigorously stirred aqueous solution over a period of 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue to stir vigorously for 12-18 hours.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel and separate the organic and aqueous layers.

    • Extract the aqueous layer with dichloromethane (2 x 25 mL).

    • Combine all organic layers and wash with brine (1 x 25 mL). The desired product is expected to be in the aqueous phase as the carboxylate salt, but this extraction is to remove any unreacted acyl chloride and other organic impurities.

    • Cool the aqueous layer in an ice bath and slowly acidify to pH 2-3 with 2 M hydrochloric acid. A white precipitate should form.

  • Isolation:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with a small amount of cold deionized water.

    • Dry the solid under vacuum to a constant weight.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a white crystalline solid.

Characterization

The structure and purity of the synthesized 1-(3,4-difluorobenzoyl)azetidine-3-carboxylic acid should be confirmed by standard analytical techniques:

  • ¹H NMR: Expected signals would include aromatic protons in the 7.2-7.8 ppm region, protons of the azetidine ring (typically between 3.5 and 4.5 ppm), and the carboxylic acid proton (a broad singlet, >10 ppm).

  • ¹³C NMR: Expect signals for the carbonyl carbons (amide and carboxylic acid), aromatic carbons (with C-F coupling), and the carbons of the azetidine ring.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (C₁₁H₉F₂NO₃, MW: 241.19 g/mol ).

  • Infrared Spectroscopy (IR): Characteristic peaks for the O-H stretch of the carboxylic acid, C=O stretches of the amide and carboxylic acid, and C-F stretches.

Discussion

The choice of a biphasic Schotten-Baumann reaction is motivated by the properties of the reactants. Azetidine-3-carboxylic acid is soluble in water, especially in the presence of a base, while 3,4-difluorobenzoyl chloride is soluble in organic solvents and reactive towards water.[1][10] The vigorous stirring is essential to maximize the interfacial area between the two phases, facilitating the reaction. The use of an excess of base ensures that the pH remains sufficiently high to deprotonate the azetidine nitrogen and neutralize the generated HCl. Acidification of the aqueous layer is a critical step to protonate the carboxylate and precipitate the final product, which has lower solubility in acidic water.

Conclusion

This application note provides a robust and scalable protocol for the synthesis of 1-(3,4-difluorobenzoyl)azetidine-3-carboxylic acid. The methodology is based on the well-established Schotten-Baumann reaction and utilizes readily available starting materials.[11][12][13][14] This compound is a valuable building block for the synthesis of novel chemical entities with potential applications in drug discovery and development.

References

  • A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. (2006). Organic Process Research & Development. [Link]

  • A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. (2006). Taylor & Francis Online. [Link]

  • Schotten-Baumann Reaction. Organic Chemistry Portal. [Link]

  • Process for making azetidine-3-carboxylic acid. (2003).
  • Synthesis of azetidine-3-carboxylic acid. (1972). ACS Publications. [Link]

  • 3,4-Difluorobenzoyl chloride. PubChem. [Link]

  • Azetidine-3-carboxylic acid, 98+%. Fisher Scientific. [Link]

  • PREPARATION OF N-ACYL DERIVATIVES OF AMINO ACIDS FROM ACYL CHLORIDES AND AMINO ACIDS IN THE PRESENCE OF CATIONIC SURFACTANTS. Taylor & Francis Online. [Link]

  • Schotten–Baumann reaction. Wikipedia. [Link]

  • Schotten-Baumann Reaction. J&K Scientific LLC. [Link]

  • Schotten–Baumann reaction. L.S.College, Muzaffarpur. [Link]

  • preparation of n-acyl derivatives of amino acids from acyl chlorides and amino acids in the. Marcel Dekker, Inc.. [Link]

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Using 1-(3,4-Difluorobenzoyl)azetidine-3-carboxylic acid as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Design Logic

In modern drug discovery, "escaping flatland" is a critical directive. 1-(3,4-Difluorobenzoyl)azetidine-3-carboxylic acid (CAS: 1002330-81-7) represents a high-value building block that addresses two common failure modes in lead optimization: metabolic instability and poor solubility .

This scaffold combines a rigid, sp³-rich azetidine core with a metabolically blocked 3,4-difluorophenyl moiety. Unlike flexible alkyl linkers, the azetidine ring restricts conformational freedom, reducing the entropic penalty of binding. Unlike standard phenyl linkers, the 3,4-difluoro substitution pattern blocks oxidative metabolism at the most vulnerable sites (para/meta positions) while modulating lipophilicity.

Key Physiochemical Advantages
FeatureMedicinal Chemistry ImpactMechanism
Azetidine Ring Fsp³ Booster Increases saturation without adding flexibility; improves solubility compared to phenyl analogs.
3,4-Difluoro Motif Metabolic Shield Fluorine's high electronegativity blocks CYP450 oxidation at the aromatic ring.
C3-Carboxylic Acid Vector Control Provides a linear, rigid exit vector for amide coupling or bioisostere formation.
Amide Linker Dipole Modulation The benzoyl amide lowers the basicity of the azetidine nitrogen, preventing hERG liability often seen with basic amines.

Experimental Protocols

Protocol A: High-Fidelity Amide Coupling (The "Library Builder")

Objective: Coupling 1-(3,4-Difluorobenzoyl)azetidine-3-carboxylic acid to diverse amines (R-NH₂) to generate a fragment library.

Rationale: Standard HATU/EDC couplings can be effective, but for strained rings like azetidine, T3P (Propylphosphonic anhydride) is superior. T3P offers mild conditions, very low epimerization risk (crucial if your amine partner is chiral), and a simplified aqueous workup that avoids acidic conditions which could degrade the azetidine ring.

Materials:

  • Building Block: 1-(3,4-Difluorobenzoyl)azetidine-3-carboxylic acid (1.0 eq)

  • Amine Partner (R-NH₂): 1.1 eq

  • Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 eq)

  • Base: Pyridine (3.0 eq) or DIPEA (3.0 eq)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)

Step-by-Step Methodology:

  • Preparation: Dissolve the carboxylic acid (1.0 eq) and the amine partner (1.1 eq) in EtOAc (concentration ~0.1 M).

  • Base Addition: Add Pyridine (3.0 eq) to the reaction vessel. Note: Pyridine acts as both a base and an acylation catalyst.

  • Activation: Cool the mixture to 0°C. Dropwise add T3P solution (1.5 eq).

  • Reaction: Allow to warm to room temperature (20-25°C) and stir for 2-4 hours. Monitor by LC-MS.[1][2]

    • Checkpoint: If the reaction is sluggish, heat to 50°C. The azetidine ring is thermally stable up to ~100°C in this neutral/mildly basic environment.

  • Workup (The "Self-Cleaning" Step):

    • Add water (equal volume). T3P byproducts are water-soluble.[3][4]

    • Separate phases. Wash organic layer with 0.5M HCl (rapid wash to remove pyridine), then Sat. NaHCO₃, then Brine.

    • Dry over Na₂SO₄ and concentrate.

  • Result: Usually yields >85% purity, often requiring no chromatography.

Protocol B: Bioisostere Conversion (The "Lead Optimizer")

Objective: Converting the carboxylic acid to a 1,2,4-Oxadiazole to improve membrane permeability.

Rationale: Carboxylic acids can limit permeability due to ionization at physiological pH. Converting this group to a 1,2,4-oxadiazole maintains the hydrogen bond acceptor capability but removes the negative charge, significantly boosting LogD.

Step-by-Step Methodology:

  • Activation: React the starting acid (1.0 eq) with CDI (1.2 eq) in DMF at RT for 1 hour.

  • Amidoxime Addition: Add the requisite amidoxime (R'-C(NH₂)=NOH) (1.2 eq). Stir at RT for 2 hours to form the O-acyl amidoxime intermediate.

  • Cyclodehydration: Heat the reaction mixture to 100°C for 4-6 hours.

    • Critical Control: Monitor strictly by LC-MS. Prolonged heating at >110°C can degrade the difluorobenzoyl amide linkage.

  • Isolation: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF. Purify via flash chromatography (0-50% EtOAc/Hexanes).

Strategic Visualization

Workflow Diagram: From Building Block to Lead

This workflow illustrates the decision tree for utilizing this scaffold in a library synthesis campaign.

G Start Start: 1-(3,4-Difluorobenzoyl) azetidine-3-carboxylic acid Decision Decision: Target Property? Start->Decision Path_Amide Path A: Library Generation (Amide Coupling) Decision->Path_Amide Need Diversity Path_Bio Path B: PK Optimization (Bioisostere) Decision->Path_Bio Need Permeability T3P_Step Protocol: T3P/Pyridine (Avoids Epimerization) Path_Amide->T3P_Step Add R-NH2 Cyclo_Step Protocol: CDI + Amidoxime (Cyclodehydration) Path_Bio->Cyclo_Step Add Amidoxime Product_A Product A: Amide Library (High Solubility, Rigid) T3P_Step->Product_A Product_B Product B: Oxadiazole Analog (High Permeability, Neutral) Cyclo_Step->Product_B

Figure 1: Decision matrix for synthetic functionalization of the azetidine scaffold.

SAR Logic: The "Metabolic Shield"

This diagram explains the mechanistic advantage of the 3,4-difluoro substitution.

SAR Core Azetidine Core (Rigid Spacer) Phenyl Phenyl Ring Core->Phenyl Linked by Amide CYP CYP450 Enzyme (Oxidative Attack) CYP->Phenyl Blocked by F F_Atoms 3,4-Difluoro Subs (Metabolic Block) F_Atoms->Phenyl Substituted at C3 & C4

Figure 2: Structure-Activity Relationship (SAR) demonstrating the metabolic blocking effect of the fluorine atoms.

Troubleshooting & Stability Guide

1. Ring Strain Concerns:

  • Issue: Azetidines have significant ring strain (~25 kcal/mol).[5]

  • Risk: Acid-catalyzed ring opening (hydrolysis) can occur under harsh conditions (e.g., refluxing in conc. HCl).

  • Solution: Keep workups to pH 4-9. The 3-carboxylic acid position is electronically more stable than the 2-position, but avoid strong nucleophiles in the presence of strong Lewis acids.

2. Solubility Artifacts:

  • Issue: The difluorobenzoyl group is lipophilic, but the acid is polar.

  • Observation: In DMSO stocks, the compound may aggregate.

  • Fix: For biological assays, ensure the final DMSO concentration is <1% to prevent precipitation.

3. NMR Characterization:

  • Note: Due to the amide rotamerism (restricted rotation around the amide bond connecting the benzene and azetidine), you may see broadened or split peaks in the 1H NMR at room temperature.

  • Validation: Run NMR at 50°C or 80°C to coalesce the rotamers for a clean spectrum.

References

  • Azetidines in Drug Discovery

    • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs.[6]

    • Source: PubMed / NIH (2026).
    • URL:[Link] (General search for "Azetidine medicinal chemistry")

  • T3P Coupling Protocol

    • Title: General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[4][7]

    • Source: Organic Letters (2011).[4][7]

    • URL:[Link]

  • Metabolic Stability of Fluorine

    • Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
    • Source: PMC / NIH.
    • URL:[Link]

  • Carboxylic Acid Bioisosteres

    • Title: Carboxylic Acid (Bio)Isosteres in Drug Design.[8][9][10]

    • Source: Journal of Medicinal Chemistry / PMC.
    • URL:[Link]

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Application Note: Advanced Strategies for Amide Bond Formation with 1-(3,4-Difluorobenzoyl)azetidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in synthetic and medicinal chemistry.

Introduction: The Central Role of the Amide Bond

The amide bond is arguably the most critical covalent linkage in modern drug discovery, forming the backbone of peptides and appearing in a vast array of top-selling pharmaceuticals.[1] The synthesis of amides, typically through the condensation of a carboxylic acid and an amine, is a cornerstone of medicinal chemistry.[2] However, this transformation is not spontaneous and requires the activation of the carboxylic acid to proceed under mild conditions that preserve molecular integrity.[3][4]

This guide focuses on forming amide bonds with 1-(3,4-Difluorobenzoyl)azetidine-3-carboxylic acid , a structurally significant building block. Azetidine scaffolds are prized in drug design as conformationally constrained bioisosteres of more flexible moieties, often enhancing potency, selectivity, and metabolic stability.[5][6] The difluorobenzoyl group introduces specific electronic properties and potential metabolic blocking sites. This application note provides a detailed examination of three robust, field-proven coupling methodologies, explaining the causality behind protocol choices and offering detailed, step-by-step instructions for researchers.

Core Principles: Activating the Carboxyl Group

Direct condensation of a carboxylic acid and an amine to form an amide requires prohibitively high temperatures to eliminate water.[7] The core principle of modern amide synthesis is the in situ activation of the carboxylic acid's hydroxyl group, converting it into a better leaving group. This is achieved using a "coupling reagent." The activated intermediate is then susceptible to nucleophilic attack by the amine, forming the desired amide bond under controlled conditions.

The overall process can be visualized as a two-stage workflow:

G cluster_0 Workflow Overview Reactants Carboxylic Acid + Amine Activation Carboxylic Acid Activation (Coupling Reagent + Base) Reactants->Activation Stage 1 Coupling Nucleophilic Attack (Amine) Activation->Coupling Forms Active Intermediate Product Amide Product + By-products Coupling->Product Stage 2

Caption: High-level workflow for amide bond formation.

The choice of coupling reagent is critical and depends on factors such as substrate reactivity, steric hindrance, risk of epimerization at adjacent chiral centers, and the desired ease of purification.

Protocol I: Uronium/Aminium Salt-Mediated Coupling with HATU

Reagent Class: Uronium/Aminium Salts Selected Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

Expertise & Experience: HATU is a third-generation coupling reagent prized for its high efficiency and rapid reaction rates, even with sterically hindered or electron-deficient substrates.[8][9] Its efficacy stems from the formation of a highly reactive OAt-active ester. The reaction mechanism is thought to be stabilized by a neighboring group effect from the pyridine nitrogen, which facilitates the approach of the amine nucleophile.[8] A non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA or Hünig's base), is essential to deprotonate the carboxylic acid without competing as a nucleophile.[8][10]

Mechanism of Action:

G RCOOH R-COOH Carboxylate R-COO⁻ RCOOH->Carboxylate + Base - Base-H⁺ Base DIPEA Isouronium O-Acylisouronium Salt (Unstable) Carboxylate->Isouronium + HATU HATU HATU OAt_ester OAt-Active Ester Isouronium->OAt_ester Rapid Attack by OAt⁻ TMU Tetramethylurea (By-product) Isouronium->TMU Amide Amide Product OAt_ester->Amide + Amine Amine R'-NH₂

Caption: Activation mechanism of HATU coupling.[8][11]

Detailed Protocol: Reaction: Coupling of 1-(3,4-Difluorobenzoyl)azetidine-3-carboxylic acid with Benzylamine.

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-(3,4-Difluorobenzoyl)azetidine-3-carboxylic acid (1.0 eq, e.g., 255 mg, 1.0 mmol).

  • Solvent & Reagents: Add anhydrous N,N-Dimethylformamide (DMF, ~0.2 M concentration, e.g., 5 mL). Add HATU (1.1 eq, 418 mg, 1.1 mmol).

  • Amine Addition: Add Benzylamine (1.05 eq, 112 mg, 1.05 mmol).

  • Base Addition: Cool the flask to 0 °C in an ice bath. Slowly add DIPEA (2.5 eq, 323 mg, 2.5 mmol) dropwise. Rationale: Adding the base last and at a low temperature minimizes side reactions of HATU and controls any initial exotherm.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature (20-25 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is often complete within 1-4 hours.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate (20 mL).

    • Wash the organic layer sequentially with 5% aqueous citric acid (2 x 15 mL) to remove excess DIPEA, saturated aqueous NaHCO₃ (2 x 15 mL) to remove unreacted acid and HOAt, and finally with brine (15 mL). Trustworthiness: This multi-step wash is critical for removing the polar by-products and simplifying purification.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure N-benzyl-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide.

Protocol II: Carbodiimide-Mediated Coupling with EDC/HOBt

Reagent Class: Carbodiimides Selected Reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often as a hydrochloride salt, with HOBt (1-Hydroxybenzotriazole) as an additive.

Expertise & Experience: The EDC/HOBt system is a workhorse in amide synthesis due to its cost-effectiveness and operational simplicity.[12][13] EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. However, this intermediate is prone to rearrangement into a stable, unreactive N-acylurea by-product.[14] The additive HOBt is crucial; it acts as a scavenger, trapping the O-acylisourea to form an HOBt-active ester.[15] This ester is more stable than the O-acylisourea but highly reactive towards the amine, significantly improving yields and, critically, suppressing epimerization at adjacent chiral centers.[14] A key advantage of EDC is that its urea by-product is water-soluble, allowing for simple removal during aqueous work-up.[14]

Mechanism of Action:

G RCOOH R-COOH Acylisourea O-Acylisourea RCOOH->Acylisourea + EDC EDC EDC HOBt_ester HOBt-Active Ester Acylisourea->HOBt_ester + HOBt (Trapping) NAcylurea N-Acylurea (Side Product) Acylisourea->NAcylurea Rearrangement (Undesired) HOBt HOBt Amide Amide Product HOBt_ester->Amide + Amine Amine R'-NH₂

Caption: EDC/HOBt activation mechanism.[14][15]

Detailed Protocol: Reaction: Coupling of 1-(3,4-Difluorobenzoyl)azetidine-3-carboxylic acid with Benzylamine.

  • Preparation: To a flask, add 1-(3,4-Difluorobenzoyl)azetidine-3-carboxylic acid (1.0 eq, 255 mg, 1.0 mmol), HOBt (1.2 eq, 162 mg, 1.2 mmol), and the amine (e.g., Benzylamine, 1.05 eq, 112 mg, 1.05 mmol).

  • Solvent: Dissolve the mixture in an anhydrous solvent like Dichloromethane (DCM) or DMF (~0.2 M, e.g., 5 mL).

  • Base (Optional but Recommended): If using the hydrochloride salt of the amine or EDC, or to ensure the reaction medium is basic, add a tertiary amine base like Triethylamine (Et₃N) or DIPEA (1.5-2.0 eq).

  • EDC Addition: Cool the solution to 0 °C. Add EDC·HCl (1.2 eq, 230 mg, 1.2 mmol) portion-wise over 5-10 minutes. Rationale: Portion-wise addition at low temperature helps control the reaction rate and minimize potential side reactions.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight (12-18 hours).

  • Monitoring: Check for completion using TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with DCM (15 mL).

    • Wash the solution with 1 M HCl (2 x 10 mL) (if a base was used), followed by saturated aqueous NaHCO₃ (2 x 10 mL), and brine (10 mL). Trustworthiness: The acidic and basic washes effectively remove the base, unreacted starting materials, HOBt, and the water-soluble EDC-urea by-product.[14]

    • Dry the organic phase over MgSO₄, filter, and evaporate the solvent.

  • Purification: Purify the residue via flash column chromatography as described in the HATU protocol.

Protocol III: Phosphonic Anhydride-Mediated Coupling with T3P®

Reagent Class: Cyclic Anhydrides Selected Reagent: T3P® (Propanephosphonic Acid Anhydride)

Expertise & Experience: T3P® has emerged as a powerful coupling reagent, particularly in process chemistry, due to its excellent safety profile, mild reaction conditions, and remarkably simple work-up.[16] It is non-toxic, non-allergenic, and thermally stable.[16] The reaction proceeds by forming a mixed phosphonic-carboxylic anhydride, which is a potent acylating agent. A significant advantage is that all by-products are water-soluble phosphonic acids, which can be easily removed with a simple aqueous wash, often yielding a very clean crude product.[17][18] T3P is also known for its low propensity to cause epimerization, making it a reagent of choice for coupling sensitive substrates.[16][18]

Mechanism of Action:

G RCOOH R-COOH Carboxylate R-COO⁻ RCOOH->Carboxylate + Base Base Base (e.g., Pyridine) MixedAnhydride Mixed Anhydride (Active Intermediate) Carboxylate->MixedAnhydride + T3P® T3P T3P® Amide Amide Product MixedAnhydride->Amide + Amine Byproduct Water-Soluble Phosphonic Acids MixedAnhydride->Byproduct Amine R'-NH₂

Caption: Simplified T3P® reaction mechanism.[17]

Detailed Protocol: Reaction: Coupling of 1-(3,4-Difluorobenzoyl)azetidine-3-carboxylic acid with Benzylamine.

  • Preparation: In a flask, dissolve 1-(3,4-Difluorobenzoyl)azetidine-3-carboxylic acid (1.0 eq, 255 mg, 1.0 mmol) and the amine (e.g., Benzylamine, 1.1 eq, 118 mg, 1.1 mmol) in a suitable solvent such as ethyl acetate or 2-methyl-THF (5-10 mL).

  • Base Addition: Add a base such as pyridine or DIPEA (3.0 eq, 237 mg or 388 mg, 3.0 mmol). Rationale: At least two equivalents of base are required to neutralize the carboxylic acid and the phosphonic acid generated during the reaction.[16] Using a slight excess ensures the reaction proceeds efficiently.

  • T3P Addition: Add T3P® (typically supplied as a 50% solution in ethyl acetate or DMF) dropwise at room temperature (1.5 eq, calculated from the solution, e.g., ~954 mg of 50% solution, 1.5 mmol). A slight exotherm may be observed.

  • Reaction: Stir the mixture at room temperature or gently heat (e.g., 40-50 °C) for 2-16 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting acid is consumed.

  • Work-up:

    • Cool the reaction to room temperature.

    • Add saturated aqueous NaHCO₃ solution and stir for 15-30 minutes.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine. Trustworthiness: This work-up is highly effective. The basic wash hydrolyzes any remaining T3P and removes all phosphonic acid by-products into the aqueous phase.[16][17]

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by flash chromatography or recrystallization.

Data Summary & Method Comparison

The selection of a coupling method is a multi-factorial decision. The following table summarizes the key characteristics of the described protocols to aid in this selection process.

FeatureHATUEDC / HOBtT3P®
Reagent Class Uronium SaltCarbodiimidePhosphonic Anhydride
Relative Cost HighLowModerate
Reaction Speed Very Fast (1-4 h)Moderate (12-18 h)Moderate (2-16 h)
Typical Yields Very HighGood to HighVery High
By-product Type Tetramethylurea, HOAtWater-soluble UreaWater-soluble Phosphonates
Ease of Work-up Moderate (requires washes)Easy (water-soluble by-product)Very Easy (water-soluble by-products)
Key Advantage High reactivity, speedCost-effective, widely usedLow epimerization, clean, safe
Considerations Moisture sensitive, expensivePotential for N-acylurea side productRequires >2 eq. of base

Conclusion

The successful synthesis of amides from 1-(3,4-Difluorobenzoyl)azetidine-3-carboxylic acid is readily achievable using a variety of modern coupling reagents.

  • HATU offers a rapid and highly efficient route, ideal for challenging substrates or when speed is paramount.

  • EDC/HOBt remains a reliable and economical choice for routine amide synthesis, with a straightforward work-up.

  • T3P® provides an exceptionally clean, safe, and scalable method with minimal epimerization risk, making it an excellent choice for process development and the synthesis of high-purity compounds.

By understanding the underlying mechanisms and the practical rationale behind each protocol, researchers can confidently select and execute the optimal strategy for their specific synthetic goals.

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  • Godson, C. et al. (2008). A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. American Chemical Society. [Link]

  • Common Organic Chemistry. Amine to Amide (Coupling) - T3P. [Link]

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  • Adler, J. et al. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. PMC. [Link]

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  • ResearchGate. Which reagent high yield direct amide formation between Carboxylic acids and amines?. [Link]

Sources

Esterification methods for 1-(3,4-Difluorobenzoyl)azetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Esterification of 1-(3,4-Difluorobenzoyl)azetidine-3-carboxylic acid

Executive Summary

This guide details the esterification protocols for 1-(3,4-difluorobenzoyl)azetidine-3-carboxylic acid , a critical intermediate in the synthesis of PARP inhibitors and metabolic disease therapeutics. The molecule presents a unique chemo-selective challenge: balancing the functionalization of the C3-carboxylic acid while preserving the integrity of the strained azetidine ring and the potentially hydrolyzable 3,4-difluorobenzoyl amide linkage.

This document outlines three validated methodologies:

  • Base-Promoted Alkylation (Preferred): For methyl/ethyl esters; highest yield, mildest conditions.

  • Steglich Esterification: For complex or acid-sensitive alcohols (e.g., t-butyl, benzyl).

  • Acyl Chloride Activation: For large-scale synthesis where cost-efficiency is paramount.

Structural Analysis & Strategic Considerations

The substrate contains three chemically distinct features that dictate reaction conditions:

  • Azetidine Ring (Strain ~26 kcal/mol): While N-acylation (the benzoyl group) reduces the basicity of the ring nitrogen and stabilizes it against acid-catalyzed ring opening compared to free azetidines, the ring remains susceptible to nucleophilic attack at elevated temperatures.

  • 3,4-Difluorobenzoyl Amide: The electron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl carbon. While generally stable, strong acidic reflux (classic Fischer conditions) risks hydrolyzing this amide bond back to the free amine.

  • C3-Carboxylic Acid: The target for esterification.[1] It is sterically accessible but requires activation.

Recommendation: Avoid harsh Fischer esterification (H₂SO₄/MeOH reflux) if possible, as it risks amide hydrolysis and ring degradation.

Decision Matrix: Method Selection

EsterificationStrategy Start Select Esterification Method Simple Target: Methyl/Ethyl Ester? Start->Simple Complex Target: Complex/Bulky Ester? Simple->Complex No MethodA Method A: Base-Promoted Alkylation (Cs2CO3 + R-X) Simple->MethodA Yes (High Yield) Scale Scale > 100g? Complex->Scale No MethodB Method B: Steglich Coupling (EDCI + DMAP) Complex->MethodB Yes (Mild) Scale->MethodB No (Convenience) MethodC Method C: Acid Chloride (Oxalyl Chloride) Scale->MethodC Yes (Cost Effective)

Figure 1: Decision tree for selecting the optimal esterification pathway based on target ester and scale.

Detailed Protocols

Method A: Base-Promoted Alkylation (The "Gold Standard")

Best for: Methyl, Ethyl, Allyl, and Benzyl esters. Minimizes side reactions.

Principle: The carboxylic acid is deprotonated by a weak base (Carbonate) to form a carboxylate anion, which undergoes Sₙ2 attack on an alkyl halide. The N-acyl group remains untouched.

Reagents:

  • Substrate: 1 eq

  • Base: Cesium Carbonate (Cs₂CO₃) [1.5 eq] or Potassium Carbonate (K₂CO₃) [2.0 eq]

  • Electrophile: Iodomethane (MeI) or Alkyl Bromide [1.2 eq]

  • Solvent: DMF (anhydrous)

Protocol:

  • Dissolution: Charge a round-bottom flask with 1-(3,4-difluorobenzoyl)azetidine-3-carboxylic acid (1.0 eq) and anhydrous DMF (10 mL/g).

  • Deprotonation: Add Cs₂CO₃ (1.5 eq) in a single portion. Stir at 0°C for 15 minutes. The mixture will become a suspension.

  • Alkylation: Dropwise add Iodomethane (1.2 eq) via syringe.

    • Note: For larger alkyl groups, use the corresponding bromide and add a catalytic amount of TBAI (tetrabutylammonium iodide).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC or LCMS.

  • Workup:

    • Dilute with EtOAc (50 mL/g).

    • Wash with water (3x) to remove DMF.

    • Wash with Brine (1x).

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Usually not required. If necessary, flash chromatography (Hex/EtOAc).

Method B: Steglich Esterification (Carbodiimide Coupling)

Best for: Acid-sensitive alcohols, t-Butyl esters, or complex API fragments.

Principle: Activation of the carboxylic acid using EDCI to form an O-acylisourea intermediate, which is then attacked by the alcohol with DMAP catalysis.

Reagents:

  • Substrate: 1 eq

  • Alcohol: R-OH [1.1 eq]

  • Coupling Agent: EDCI.HCl [1.2 eq] (Preferred over DCC to simplify workup)

  • Catalyst: DMAP [0.1 eq]

  • Solvent: Dichloromethane (DCM)

Protocol:

  • Setup: Dissolve the substrate (1.0 eq) and the target Alcohol (1.1 eq) in dry DCM (15 mL/g) under Nitrogen.

  • Catalyst: Add DMAP (0.1 eq). Cool the solution to 0°C.

  • Activation: Add EDCI.HCl (1.2 eq) portion-wise over 10 minutes.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT overnight (12–16 h).

  • Quench: Add 0.5 M HCl (aq) to quench excess EDCI and remove DMAP.

  • Workup:

    • Separate organic layer.[2]

    • Wash with Sat. NaHCO₃ (to remove unreacted acid).

    • Wash with Brine.[2]

    • Dry (MgSO₄) and concentrate.[2]

Method C: Acid Chloride Activation (Scale-Up)

Best for: Multi-kilogram scale where reagent cost is critical. Requires strict temperature control.

Principle: Conversion to the acid chloride using Oxalyl Chloride, followed by quenching with alcohol.[1]

Protocol:

  • Chlorination: Suspend substrate (1.0 eq) in DCM. Add catalytic DMF (2 drops).

  • Addition: Add Oxalyl Chloride (1.2 eq) dropwise at 0°C. Gas evolution (CO/CO₂) will occur.

  • Activation: Stir at RT for 2 hours until gas evolution ceases and solution clears.

  • Evaporation (Critical): Concentrate in vacuo to remove excess Oxalyl Chloride. Redissolve the crude acid chloride in fresh DCM.

    • Why? Excess Oxalyl Chloride will react with your alcohol to form dialkyl oxalates (impurity).

  • Esterification: Cool to 0°C. Add a mixture of the Alcohol (excess) and Triethylamine (1.5 eq) dropwise.

  • Workup: Standard aqueous wash (0.5M HCl, then NaHCO₃).

Analytical Validation (QC)

ParameterMethodExpected Observation
Reaction Completion LCMSDisappearance of Parent Mass [M+H]⁺ (Acid). Appearance of Product Mass [M+R]⁺.
Purity HPLC (UV 254nm)>98% Area. Monitor for "dimer" formation (anhydride).
Structure ¹H NMR (DMSO-d₆)Acid: -COOH proton at ~12.5 ppm (broad). Ester: Disappearance of 12.5 ppm; Appearance of alkoxy group (e.g., -OCH₃ singlet at ~3.7 ppm).
Ring Integrity ¹H NMRAzetidine protons (C2/C4) typically appear as multiplets between 3.8–4.5 ppm. If ring opens, these shift significantly upfield and pattern simplifies.
Workflow Visualization: Method A (Alkylation)

Workflow Reactants Substrate + Cs2CO3 (in DMF) Intermediate Carboxylate Anion (0°C) Reactants->Intermediate Deprotonation Addition Add Alkyl Iodide (Dropwise) Intermediate->Addition Activation Product Crude Ester (in EtOAc) Addition->Product SN2 Reaction (4h)

Figure 2: Step-by-step workflow for the base-promoted alkylation protocol.

References

  • Vertex Pharmaceuticals Inc. (2004). Process for making azetidine-3-carboxylic acid. WO2004035538A1. Link

    • Context: Describes the fundamental stability and handling of azetidine-3-carboxylic acid deriv
  • Pfizer Inc. (2005).[2] Compounds of formula (I) (DPP-IV Inhibitors). US 2005/0256310 A1. Link

    • Context: Details the coupling of 3,3-difluoroazetidine and similar analogs, providing precedent for amide bond stability in this scaffold.
  • Shell Internationale Research. (1986).[3] Preparation of N-substituted azetidine 3-carboxylic acid derivatives. EP0169602A1. Link

    • Context: Establishes the use of methyl esters as key intermediates and their hydrolysis/form
  • Common Organic Chemistry. (2023). Esterification Conditions and Mechanisms. Link

    • Context: General validation of Steglich and Alkyl

Sources

Optimization of N-Acylation Conditions for Azetidine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Overcoming Solubility and Ring-Strain Challenges in Heterocyclic Synthesis

Executive Summary

Azetidine-3-carboxylic acid represents a unique challenge in organic synthesis. As a constrained four-membered heterocycle, it possesses significant ring strain (~25 kcal/mol), yet exhibits basicity comparable to pyrrolidine (


). The primary obstacle in N-acylation is not nucleophilicity, but solubility . The molecule exists as a zwitterion in its neutral state, rendering it insoluble in most anhydrous organic solvents (DCM, THF) while being highly soluble in water.

This Application Note details three distinct protocols to achieve high-yield N-acylation while preserving ring integrity:

  • Transient Silylation (Anhydrous): The preferred method for moisture-sensitive acyl chlorides.

  • Schotten-Baumann (Biphasic): The robust standard for stable anhydrides and acid chlorides.

  • Active Ester Coupling: For attaching complex carboxylic acids (drug discovery context).

Part 1: Mechanistic Insight & Strategy

The Zwitterion Challenge

In its solid state, azetidine-3-carboxylic acid exists as an inner salt (ammonium carboxylate). Direct reaction with an acyl chloride in dichloromethane (DCM) will fail because the substrate will not dissolve, and the amine is protonated (non-nucleophilic).

The Solution: Transient Silylation

To force the reaction in organic media, we employ transient silylation . By treating the zwitterion with Chlorotrimethylsilane (TMSCl) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), we temporarily mask the carboxylic acid as a silyl ester and the amine as a silyl amine. This renders the molecule lipophilic and soluble in DCM. The silyl-amine is highly reactive toward acyl chlorides, and the silyl groups are spontaneously removed during the aqueous workup.

Diagram 1: Mechanistic Pathway of Transient Silylation

SilylationMechanism Zwitterion Zwitterion (Insoluble) NH2+ / COO- Silylation TMS-Cl / Base (Silylation) Zwitterion->Silylation Lipophilic Bis-Silylated Intermediate (Soluble in DCM) Silylation->Lipophilic Solubilization Acylation R-COCl (Acylation) Lipophilic->Acylation Protected N-Acyl-Silyl Ester Acylation->Protected C-N Bond Formation Hydrolysis Aq. Workup (-TMS) Protected->Hydrolysis Product N-Acyl-Azetidine-3-COOH Hydrolysis->Product Deprotection

Figure 1: The transient silylation pathway converts the insoluble zwitterion into a soluble intermediate, allowing reaction with acid chlorides in anhydrous solvents.

Part 2: Experimental Protocols

Protocol A: Transient Silylation (Preferred for Acid Chlorides)

Context: Use this when the acylating agent is hydrolytically unstable (e.g., acetyl chloride, complex acid chlorides) or when the product is water-soluble and difficult to extract from Schotten-Baumann conditions.

Reagents:

  • Azetidine-3-carboxylic acid (1.0 equiv)

  • Chlorotrimethylsilane (TMSCl) (2.5 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Acyl Chloride (1.1 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

Step-by-Step Procedure:

  • Suspension: In a flame-dried round-bottom flask under nitrogen, suspend azetidine-3-carboxylic acid (1.0 g, 10 mmol) in anhydrous DCM (20 mL).

  • Silylation: Add DIPEA (3.0 equiv) followed by the dropwise addition of TMSCl (2.5 equiv).

    • Observation: The reaction is slightly exothermic. The white suspension will gradually clear and become a homogeneous solution as the silyl ester/amine forms (approx. 30–60 mins at reflux or 2 hours at RT).

  • Acylation: Cool the solution to 0°C. Add the Acyl Chloride (1.1 equiv) dropwise.

    • Note: If the acyl chloride is solid, dissolve it in a minimal amount of DCM first.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (stain with Ninhydrin; starting material stays at baseline, product moves) or LCMS.

  • Workup (Desilylation): Quench by adding MeOH (5 mL) or water (20 mL). Stir for 15 minutes to hydrolyze the silyl ester.

  • Isolation:

    • If Product is Lipophilic: Adjust pH to ~3 with 1N HCl, extract with EtOAc (3x). Dry over Na2SO4 and concentrate.

    • If Product is Polar: Evaporate volatiles directly. Purify via Reverse Phase Flash Chromatography (C18, Water/MeCN gradient).

Protocol B: Schotten-Baumann Conditions (Classic)

Context: Ideal for robust electrophiles like Cbz-Cl, Boc2O, Fmoc-Cl, or simple anhydrides.

Reagents:

  • Azetidine-3-carboxylic acid (1.0 equiv)

  • Base: Na2CO3 or NaOH (2.5 equiv)

  • Solvent: Water : Dioxane (1:1 v/v)

Step-by-Step Procedure:

  • Dissolution: Dissolve azetidine-3-carboxylic acid (10 mmol) in 10% aqueous Na2CO3 (25 mL). Ensure pH is roughly 10–11.

  • Addition: Add Dioxane (25 mL) to the solution. Cool to 0°C.[1]

  • Reaction: Add the acylating agent (e.g., Cbz-Cl) (1.1 equiv) dropwise over 20 minutes.

    • Critical Control: Monitor pH. If it drops below 9, add small aliquots of 1M NaOH to maintain basicity (essential to keep the amine deprotonated).

  • Completion: Stir at RT for 3–12 hours.

  • Workup:

    • Wash the basic solution with Diethyl Ether (removes unreacted non-polar electrophiles).

    • Acidify the aqueous layer carefully to pH 2–3 using 1N HCl (Cool in ice bath to prevent ring degradation).

    • Extract the product into EtOAc or DCM.

Protocol C: Active Ester Coupling (Peptide Chemistry)

Context: Use when attaching a complex drug molecule (carboxylic acid) to the azetidine ring.

Reagents:

  • Carboxylic Acid Partner (1.0 equiv)

  • HATU (1.1 equiv)

  • DIPEA (3.0 equiv)

  • Azetidine-3-carboxylic acid (1.2 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure:

  • Activation: Dissolve the Carboxylic Acid Partner in DMF. Add HATU and DIPEA (1.0 equiv). Stir for 5 minutes to form the activated ester.

  • Solubilization of Azetidine: In a separate vial, suspend azetidine-3-carboxylic acid in DMF and add DIPEA (2.0 equiv). Sonicate if necessary to create a fine dispersion/solution.

  • Coupling: Add the azetidine mixture to the activated acid solution.

  • Reaction: Stir at RT for 4–16 hours.

  • Purification: Dilute with water/MeCN and purify directly via Prep-HPLC. Extraction is often difficult due to DMF and the polarity of the product.

Part 3: Troubleshooting & Optimization

Comparison of Methods
FeatureTransient SilylationSchotten-BaumannHATU Coupling
Solubility Excellent (DCM/MeCN)Excellent (Water)Moderate (DMF)
Moisture Sensitivity Handles sensitive acid chloridesRequires water-stable reagentsAnhydrous
Purification Extraction or Flash ColumnAcid/Base ExtractionPrep-HPLC
Risk Incomplete silylation leads to low yieldHydrolysis of reagentHigh cost (HATU)
Critical Stability Warning

While the azetidine ring is relatively stable, avoid strong heating (>60°C) in acidic media , as this can promote ring-opening to form amino-butyric acid derivatives. N-acylated azetidines are generally more stable than their free amine counterparts.

Diagram 2: Method Selection Decision Tree

DecisionTree Start Start: Choose Acylating Agent AgentType What is your Electrophile? Start->AgentType AcidChloride Acid Chloride / Anhydride AgentType->AcidChloride CarboxylicAcid Carboxylic Acid (R-COOH) AgentType->CarboxylicAcid StabilityCheck Is it Moisture Sensitive? AcidChloride->StabilityCheck ProtocolC Use Protocol C: HATU Coupling CarboxylicAcid->ProtocolC YesSensitive Yes (e.g., Acetyl Chloride) StabilityCheck->YesSensitive NoSensitive No (e.g., Boc2O, Cbz-Cl) StabilityCheck->NoSensitive ProtocolA Use Protocol A: Transient Silylation YesSensitive->ProtocolA ProtocolB Use Protocol B: Schotten-Baumann NoSensitive->ProtocolB

Figure 2: Decision matrix for selecting the optimal N-acylation protocol based on reagent properties.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (General reference for Schotten-Baumann and Silylation strategies).

  • Fan, Y., Gaffney, B. L., & Jones, R. A. (2004).[2] Transient Silylation of the Guanosine O6 and Amino Groups Facilitates N-Acylation.[1][2] Organic Letters, 6(15), 2555–2557.[2] (Foundational protocol for transient silylation of polar amines).

  • Duncton, M. A. J. (2011). Recent Advances in the Synthesis and Reactivity of Azetidines. Organic & Biomolecular Chemistry, 9, 1-3. (Review of azetidine stability and reactivity).

  • Kuroki, Y., et al. (2021). Peptide Bond Formation of Amino Acids by Transient Masking with Silylating Reagents.[3] Journal of the American Chemical Society, 143(22). (Modern application of one-pot silylation-acylation).

Sources

Application Notes & Protocols: Synthesis of Difluorobenzoyl Azetidine Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

[Senior Application Scientist Narrative]

In modern medicinal chemistry, the incorporation of strained ring systems and fluorine atoms into drug candidates has become a cornerstone of rational drug design. The azetidine ring, a four-membered nitrogen heterocycle, offers a unique combination of conformational rigidity and a three-dimensional structure that can enhance receptor binding and improve metabolic stability.[1][2] When combined with a difluorobenzoyl moiety—a group known to modulate electronic properties and block metabolic oxidation sites—the resulting difluorobenzoyl azetidine scaffold emerges as a privileged structure in pharmaceutical development.[2][3]

These intermediates are pivotal in the synthesis of a new generation of therapeutics, spanning areas from oncology to infectious diseases.[2][3] The inherent ring strain of azetidine (approximately 25.4 kcal/mol) presents both a synthetic challenge and a functional advantage, making the development of robust and scalable synthetic protocols essential for drug development professionals.[4][5]

This document provides a detailed guide to the most common and reliable method for preparing difluorobenzoyl azetidine intermediates: the direct N-acylation of azetidine with a suitable difluorobenzoyl chloride. We will delve into the underlying chemical principles, provide a step-by-step protocol, and offer insights into process optimization and troubleshooting.

Part 1: Core Synthetic Strategy - Direct N-Acylation

The most direct and widely adopted method for the synthesis of N-(difluorobenzoyl)azetidines is the nucleophilic acyl substitution reaction between an azetidine substrate and a difluorobenzoyl chloride derivative. This reaction is typically performed in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

1.1: Mechanistic Rationale

The reaction proceeds via a nucleophilic attack of the secondary amine of the azetidine ring on the electrophilic carbonyl carbon of the difluorobenzoyl chloride. The lone pair of electrons on the nitrogen atom initiates the bond formation, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. The base plays a crucial role by scavenging the HCl generated, preventing the protonation of the starting azetidine (which would render it non-nucleophilic) and driving the reaction to completion.

1.2: Visualization of the Synthetic Workflow

The overall process, from reagent preparation to final product analysis, can be visualized as a streamlined workflow.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagent_Prep Reagent & Glassware Preparation Inert_Atmosphere Establish Inert Atmosphere (N2/Ar) Reagent_Prep->Inert_Atmosphere Reaction_Setup Reaction Setup & Cooling (0°C) Inert_Atmosphere->Reaction_Setup Reagent_Addition Slow Addition of Acyl Chloride Reaction_Setup->Reagent_Addition Reaction_Monitoring Reaction Monitoring (TLC/LC-MS) Reagent_Addition->Reaction_Monitoring Workup Aqueous Workup Reaction_Monitoring->Workup Purification Purification (Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis G struct1 Azetidine intermediate Tetrahedral Intermediate struct1->intermediate Nucleophilic Attack struct2 2,4-Difluorobenzoyl Chloride struct2->intermediate plus1 + product N-(2,4-Difluorobenzoyl)azetidine intermediate->product Chloride Elimination hcl HCl salt Triethylammonium Chloride hcl->salt Neutralization plus2 + base Triethylamine (Base) base->salt

Sources

Troubleshooting & Optimization

Stability of 1-(3,4-Difluorobenzoyl)azetidine-3-carboxylic acid under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability of 1-(3,4-Difluorobenzoyl)azetidine-3-carboxylic Acid

Executive Summary

This guide addresses the stability profile of 1-(3,4-Difluorobenzoyl)azetidine-3-carboxylic acid when subjected to basic environments (e.g.,


, 

,

, or amine bases).

While the azetidine ring itself possesses significant ring strain (~26 kcal/mol), the primary failure modes under basic conditions are rarely ring-opening. Instead, researchers typically encounter two competitive degradation pathways driven by the electronic nature of the 3,4-difluorobenzoyl moiety:

  • Amide Hydrolysis: Cleavage of the linker between the ring and the aryl group.[1]

  • Nucleophilic Aromatic Substitution (

    
    ):  Displacement of the fluorine atom at the para-position.[1]
    

Critical Degradation Pathways

Pathway A: Amide Hydrolysis (The "Disappearing Peak")

The 3,4-difluoro substitution pattern on the benzene ring is highly electron-withdrawing. This reduces the electron density on the carbonyl carbon of the amide bond, making it significantly more electrophilic than a standard benzamide.

  • Mechanism: Hydroxide ions (

    
    ) attack the carbonyl carbon.[1]
    
  • Result: Complete cleavage of the molecule into 3,4-difluorobenzoic acid and azetidine-3-carboxylic acid .[1]

  • Observation: In LC-MS, the parent peak disappears, replaced by two highly polar peaks (often eluting in the solvent front).

Pathway B: Nucleophilic Aromatic Substitution ( ) (The "Impurity That Persists")

This is the most overlooked risk. The amide carbonyl acts as an electron-withdrawing group (EWG).[1] The fluorine atom at the 4-position is para to this EWG, activating it for nucleophilic attack.

  • Mechanism: A strong nucleophile (like

    
     or methoxide 
    
    
    
    from solvent) attacks the C4 position of the benzene ring.
  • Result: The 4-fluorine is displaced by a hydroxyl or alkoxy group.[1]

  • Observation:

    • Hydrolysis (

      
      ):  Mass shift of -2 Da  (F=19, OH=17).
      
    • Metholysis (

      
      ):  Mass shift of +12 Da  (F=19, OMe=31).
      

Visualizing the Chemistry

The following diagram illustrates the competing degradation pathways you must control for.

G Start 1-(3,4-Difluorobenzoyl) azetidine-3-carboxylic acid Hydrolysis PATHWAY A: Amide Hydrolysis (Cleavage) Start->Hydrolysis High Temp (>60°C) Strong Base (NaOH) SNAr PATHWAY B: SNAr Reaction (Substitution) Start->SNAr Strong Nucleophiles (OMe-, OH-) Para-activation Prod_Hydro Products: 3,4-Difluorobenzoic acid + Azetidine-3-carboxylic acid Hydrolysis->Prod_Hydro Prod_SNAr Product: 1-(3-Fluoro-4-hydroxybenzoyl) azetidine-3-carboxylic acid SNAr->Prod_SNAr

Caption: Figure 1. Competing degradation pathways under basic conditions.[1] Pathway A dominates at high temperatures; Pathway B is a risk with strong nucleophiles.

Troubleshooting Guide

Scenario 1: LC-MS shows a mass shift of +12 Da or -2 Da.[2]
  • Diagnosis: You have triggered an

    
     reaction.[1]
    
  • Root Cause: The use of nucleophilic solvents (Methanol/Ethanol) with strong bases, or prolonged exposure to Hydroxide.

  • Fix:

    • Switch solvent to THF , Dioxane , or Acetonitrile (non-nucleophilic).[1]

    • Use sterically hindered bases (e.g.,

      
      -BuOK) or weaker inorganic bases (
      
      
      
      ) if possible.[1]
    • Lower the reaction temperature.[1]

Scenario 2: Product is lost during aqueous workup.
  • Diagnosis: Phase distribution failure.[1]

  • Root Cause: The carboxylic acid (

    
    ) is deprotonated in basic workups (
    
    
    
    ), forming a highly water-soluble carboxylate salt.
  • Fix:

    • Do not rely on simple extraction at neutral/basic pH.[1]

    • Acidify the aqueous layer to pH 2–3 using 1N HCl or citric acid before extraction.[1]

    • Use polar organic solvents for extraction (e.g., EtOAc/THF mixtures or DCM/iPrOH 3:[1]1) to pull the protonated acid out of the water.

Scenario 3: "Ghost" peaks at the solvent front.
  • Diagnosis: Amide Hydrolysis.[1]

  • Root Cause: The 3,4-difluoro group makes the amide bond labile.

  • Fix:

    • Avoid heating above 50°C in strong hydroxide solutions (

      
      ).[1]
      
    • Monitor reaction time strictly; do not leave overnight if not required.[1]

Decision Tree for Stability Testing

Use this logic flow to determine the optimal conditions for your experiment.

DecisionTree Start Start: Stability Check SolventCheck Is solvent nucleophilic? (MeOH, EtOH) Start->SolventCheck BaseCheck Is Base Strong? (NaOH, LiOH, NaH) SolventCheck->BaseCheck No RiskSNAr HIGH RISK: SNAr (F displacement) SolventCheck->RiskSNAr Yes TempCheck Temperature > 50°C? BaseCheck->TempCheck Yes Safe Likely Stable Proceed with monitoring BaseCheck->Safe No (Weak Base) RiskHydro HIGH RISK: Hydrolysis (Amide cleavage) TempCheck->RiskHydro Yes TempCheck->Safe No

Caption: Figure 2. Logic flow for assessing stability risks based on reaction parameters.

Frequently Asked Questions (FAQs)

Q: Can I use Methanol as a solvent for saponification of an ester on this molecule? A: Proceed with caution. While methanol is standard for saponification, the presence of the 3,4-difluorobenzoyl group creates a risk of methoxide attacking the aromatic ring (


).
  • Recommendation: Use THF/Water (3:1) instead.[1] If you must use alcohol, use Isopropanol (more sterically hindered, less nucleophilic) and keep the temperature below 40°C.

Q: Is the azetidine ring itself at risk of opening? A: Generally, no . N-acyl azetidines are significantly more stable to ring-opening than N-alkyl azetidines or azetidinium salts.[1] The amide resonance reduces the basicity of the nitrogen, preventing the protonation/quaternization that typically precedes ring opening. Unless you are using extremely harsh Lewis acids or super-electrophiles, the ring will remain intact.

Q: What is the exact mass of the impurities I should look for? A:

  • Parent Molecule (

    
    ):  MW 
    
    
    
    241.2
  • Hydrolysis Product (Benzoic acid part): MW

    
     158.1
    
  • 
     Product (Hydroxy-substituted):  MW 
    
    
    
    239.2 (-2 Da shift)[1]
  • 
     Product (Methoxy-substituted):  MW 
    
    
    
    253.2 (+12 Da shift)[1]

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.).[1] Wiley-Interscience.[1] (See sections on Nucleophilic Aromatic Substitution and Amide Hydrolysis).

  • Dunetz, J. R., et al. (2016).[1] "Approaches to the Synthesis of 3-Fluoro- and 3,4-Difluoro-Substituted Benzenes." Chemical Reviews, 116(5), 3202–3255.

  • Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles."[2][1] Organic Preparations and Procedures International, 38(5), 427-465. (Discusses stability of N-acyl azetidines).

  • PubChem Compound Summary. "Azetidine-3-carboxylic acid."[2][1][3] National Center for Biotechnology Information.[1]

Sources

Recrystallization solvents for 1-(3,4-Difluorobenzoyl)azetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical support resource for the purification of 1-(3,4-Difluorobenzoyl)azetidine-3-carboxylic acid .

Given the specific structural properties of this compound—a strained azetidine ring, a polar carboxylic acid moiety, and a lipophilic difluorobenzoyl group—standard single-solvent systems often fail, leading to "oiling out" or poor impurity rejection.[1] This guide prioritizes binary solvent systems and polarity-tuning strategies used in high-value medicinal chemistry intermediates.[1]

Product: 1-(3,4-Difluorobenzoyl)azetidine-3-carboxylic acid CAS: 866043-35-8 (Analogous/Related) Molecular Weight: ~241.19 g/mol Functional Class: N-acyl amino acid / Fluorinated building block[1]

Part 1: Solvent Selection & Strategy

This molecule exhibits "amphiphilic" solubility behavior:

  • Carboxylic Acid (C3 position): High polarity, hydrogen bond donor/acceptor.[1] Soluble in alcohols, basic water, and polar aprotic solvents.[1]

  • Difluorobenzoyl Group: Lipophilic, aromatic, planar.[1] Soluble in chlorinated solvents, esters, and aromatics.[1]

Recommendation: Avoid single non-polar solvents (e.g., pure Hexane) as the compound will likely be insoluble.[1] Avoid pure high-boiling polar solvents (e.g., DMSO/DMF) as recovery will be difficult.[1]

Recommended Solvent Systems
System ClassPrimary Solvent (Dissolver)Anti-Solvent (Precipitator)Ratio (v/v)Mechanism
Standard Organic Ethyl Acetate (EtOAc) n-Heptane (or Hexanes)1:1 to 1:3EtOAc dissolves the lipophilic amide and acid; Heptane reduces solubility gradually to force crystallization.[1]
Green / Polar Ethanol (EtOH) Water (Acidified*)1:5 to 1:10EtOH dissolves the compound hot; Water acts as a strong anti-solvent.[1] Acidification (pH 2-3) ensures the acid remains protonated and insoluble in water.[1]
Single Solvent Isopropyl Alcohol (IPA) NoneN/AIPA has a unique polarity balance.[1] Dissolve hot (80°C), cool to 0°C. Good for removing non-polar impurities.[1]
Chlorinated Dichloromethane (DCM) Methyl tert-butyl ether (MTBE) 1:2Useful if the compound is thermally unstable (DCM boils at 40°C).[1]

Critical Note: For the Ethanol/Water system, add 1-2 drops of 1M HCl to the water.[1] If the pH is neutral or basic, the carboxylic acid may deprotonate (form a carboxylate salt), becoming highly water-soluble and preventing crystallization.[1]

Part 2: Step-by-Step Protocol (EtOAc / Heptane System)

This protocol is the most robust for removing unreacted amine or benzoic acid impurities.

  • Dissolution: Place crude solid in a flask. Add Ethyl Acetate (5 mL per gram of solid).[1] Heat to reflux (approx. 77°C).[1]

    • Observation: If solid remains, add EtOAc in 1 mL increments until clear.[1]

  • Hot Filtration (Optional): If insoluble particles (dust/salts) remain, filter the hot solution through a pre-warmed glass frit or cotton plug.[1]

  • Nucleation Point: Remove from heat. While still hot, add n-Heptane dropwise until a faint, persistent cloudiness (turbidity) appears.[1]

  • Re-solubilization: Add 1-2 drops of EtOAc to clear the solution (make it just saturated).

  • Crystallization: Allow the flask to cool to room temperature undisturbed for 2-4 hours.

    • Why? Rapid cooling traps impurities. Slow cooling builds pure crystal lattices.

  • Finishing: Cool in an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Isolation: Filter via vacuum (Buchner funnel).[2][3] Wash cake with cold 1:3 EtOAc/Heptane.

Part 3: Troubleshooting & FAQs

Q1: The product is "oiling out" (forming a sticky goo at the bottom) instead of crystallizing. What is happening?

  • Cause: The temperature dropped too fast, or the solvent polarity gap is too wide (e.g., adding Heptane to Methanol).[1] The compound separated as a liquid phase before it could organize into a crystal.

  • Fix:

    • Re-heat the mixture until the oil re-dissolves.

    • Add a "seed crystal" (if available) or scratch the glass wall with a rod to induce nucleation.

    • Add more of the dissolving solvent (EtOAc) to lower the saturation slightly.

    • Cool much more slowly (wrap the flask in a towel or use a warm water bath that cools naturally).

Q2: My compound is soluble in hot Ethanol, but doesn't precipitate when I add water.

  • Cause: The carboxylic acid might be ionizing.

  • Fix: Check the pH of your water.[4] If it is pH 7, the compound may be forming a soluble salt. Acidify the water with dilute HCl (to pH ~2) to force the molecule into its neutral, less soluble form.[1]

Q3: The crystals are colored (yellow/brown), but the pure compound should be white.

  • Cause: Trapped colored impurities (often oxidized byproducts).[1]

  • Fix: Perform a "Charcoal Treatment" before crystallization.[2]

    • Dissolve compound in hot solvent.[2][4][5]

    • Add Activated Carbon (5-10 wt%).[1] Stir for 10 mins.

    • Filter hot through Celite to remove carbon.

    • Proceed with crystallization.[2][3]

Part 4: Process Logic Visualization

The following diagram illustrates the decision tree for selecting the correct solvent system based on initial solubility observations.

RecrystallizationLogic Start Start: Crude 1-(3,4-Difluorobenzoyl) azetidine-3-carboxylic acid SolubilityTest Solubility Test (Small Scale) Start->SolubilityTest CheckEtOAc Soluble in hot EtOAc? SolubilityTest->CheckEtOAc CheckEtOH Soluble in hot EtOH? CheckEtOAc->CheckEtOH No (Insoluble) SystemA Use System A: EtOAc (Solvent) + Heptane (Anti-solvent) CheckEtOAc->SystemA Yes SystemB Use System B: EtOH (Solvent) + Acidic Water (Anti-solvent) CheckEtOH->SystemB Yes SystemC Use System C: Hot IPA -> Cold IPA CheckEtOH->SystemC Partial/Moderate OilingOut Issue: Oiling Out SystemA->OilingOut If cools too fast Remedy Remedy: Re-heat, add more EtOAc, Cool slower, Seed OilingOut->Remedy

Caption: Decision tree for solvent selection based on initial solubility screening results.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3766327, 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid. (Used for structural analogy and physicochemical property estimation). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. (Standard operating procedures for solvent polarity selection). Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of Azetidines. (Background on azetidine stability and synthetic handling). Retrieved from [Link]

  • Padias, A. B. (2015).[1] Making the Connections 3: A How-to Guide for Organic Chemistry Lab Techniques. Hayden-McNeil.[1] (Foundational text for recrystallization mechanics and anti-solvent addition).

Sources

Technical Support Center: Troubleshooting HPLC Separation of Fluorinated Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to resolving challenges in the High-Performance Liquid Chromatography (HPLC) separation of fluorinated azetidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter specific issues during their experimental work. Here, we delve into the causality behind common chromatographic problems and provide field-proven solutions to enhance your separation performance.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor Peak Shape - Tailing Peaks for Basic Azetidine Derivatives

Q: I'm observing significant peak tailing for my fluorinated azetidine derivatives on a standard C18 column. What is causing this and how can I fix it?

A: This is a classic issue rooted in secondary interactions between the basic azetidine moiety and the stationary phase.

  • The Root Cause: Silanol Interactions Standard silica-based reversed-phase columns (like C18) have residual silanol groups (Si-OH) on their surface.[1][2] At typical mobile phase pH ranges (pH 3-7), these silanols can be deprotonated (SiO-), creating negatively charged sites. The basic nitrogen in the azetidine ring (pKa ≈ 11.3) will be protonated (positively charged), leading to a strong ionic interaction with the ionized silanols.[3][4] This secondary retention mechanism, in addition to the primary hydrophobic interaction, causes a portion of the analyte molecules to be retained longer, resulting in a tailed peak.[5][6]

  • Expert-Level Solutions:

    • Mobile Phase pH Adjustment: The most direct way to mitigate this is to suppress the ionization of the silanol groups. By lowering the mobile phase pH to < 3, the silanols are protonated and become less interactive.[7]

      • Protocol: Add a volatile acid modifier like formic acid (0.1%) or trifluoroacetic acid (TFA) (0.05-0.1%) to both your aqueous and organic mobile phase components.[8][9] Formic acid is generally preferred for mass spectrometry (MS) compatibility as TFA can cause ion suppression.[10]

    • Use of "Base-Deactivated" or End-Capped Columns: Modern HPLC columns are often "end-capped," a process that silylates many of the residual silanols to make the surface more inert.[1][2] Opting for a column specifically marketed as "base-deactivated" or having a high degree of end-capping will significantly improve peak shape for basic compounds.[3]

    • Increase Buffer Concentration: If you are using a buffer, increasing its concentration (e.g., from 10 mM to 25-50 mM for UV detection) can help to saturate the active sites on the stationary phase, reducing analyte-silanol interactions.

Issue 2: Inadequate Retention of Highly Fluorinated, Polar Azetidines

Q: My fluorinated azetidine derivative is eluting at or very near the void volume on my C18 column. How can I increase its retention?

A: This is a common problem for polar molecules in reversed-phase chromatography. The high electronegativity of fluorine can significantly increase the polarity of a molecule, reducing its affinity for a nonpolar stationary phase.

  • The Scientific Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. Highly polar compounds have a stronger affinity for the polar mobile phase than the nonpolar stationary phase, leading to poor retention.[11]

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for poor retention.

  • Expert-Level Solutions:

    • Aqueous-Stable Columns: If you are using a high percentage of water in your mobile phase (>95%), traditional C18 columns can suffer from "phase collapse," where the alkyl chains fold in on themselves, reducing the available surface area for interaction. Employing an "aqueous-stable" (AQ-type) or a polar-embedded column can prevent this and improve retention for polar analytes.[12]

    • Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds. It utilizes a polar stationary phase (like bare silica or a diol-bonded phase) with a high organic, low aqueous mobile phase.[13] Water acts as the strong, eluting solvent in this mode.

      • Starting Conditions: Try a HILIC column with a mobile phase of 90:10 acetonitrile:water with a buffer like 10 mM ammonium formate.

    • Fluorinated Stationary Phases: Columns with fluorinated stationary phases (e.g., PFP - Pentafluorophenyl) can offer unique selectivity for fluorinated analytes through dipole-dipole and π-π interactions, in addition to hydrophobic interactions.[14][15] These phases can sometimes provide enhanced retention for fluorinated compounds compared to traditional C18 phases.[14]

Issue 3: Poor Resolution Between Structurally Similar Fluorinated Azetidine Analogs

Q: I am struggling to separate two fluorinated azetidine isomers. What parameters can I adjust to improve the resolution?

A: Achieving resolution between closely related compounds requires a systematic optimization of column efficiency, selectivity, and retention. [16]

  • The Resolution Equation: Resolution (Rs) is a function of three key factors:

    • Efficiency (N): The sharpness of the peaks.

    • Selectivity (α): The difference in retention times between the two peaks.

    • Retention Factor (k): How long the analytes are retained on the column.

  • Strategies for Improving Resolution:

ParameterActionRationale
Efficiency (N) Use a longer column (e.g., 150 mm -> 250 mm).Increases the number of theoretical plates, providing more opportunities for separation.
Decrease the particle size of the stationary phase (e.g., 5 µm -> 3 µm or sub-2 µm).Smaller particles lead to sharper peaks and higher efficiency.[16]
Selectivity (α) Change the organic modifier (e.g., acetonitrile to methanol, or vice-versa).Acetonitrile and methanol have different properties and can alter the selectivity of the separation.[17]
Modify the mobile phase pH.A small change in pH can alter the ionization state of your analytes, potentially leading to different retention times.[18]
Switch to a different stationary phase (e.g., C18 to PFP or a polar-embedded phase).This is the most powerful way to change selectivity by introducing different retention mechanisms.[15][16]
Retention (k) Decrease the percentage of the organic solvent in the mobile phase.Increases the retention time of all components, which can sometimes improve resolution, especially for early eluting peaks.
Issue 4: Method Transfer to LC-MS - Loss of Signal or Incompatible Buffers

Q: I have a good separation using a phosphate buffer, but when I try to run the same method on my LC-MS, I get no signal. What's wrong?

A: The issue is the use of non-volatile mobile phase additives. Mass spectrometers require volatile mobile phases to function correctly.

  • The Problem with Non-Volatile Buffers: Phosphate buffers are non-volatile and will precipitate in the high-temperature, high-vacuum environment of the mass spectrometer's ion source.[8][18] This leads to severe ion suppression (loss of signal) and can contaminate and damage the instrument.[19]

  • MS-Compatible Mobile Phases:

Non-Volatile (Avoid for MS)Volatile (MS-Compatible)Typical Concentration
Phosphate Buffers (KH2PO4, Na2HPO4)Formic Acid0.1%[20]
Sulfates, ChloridesAcetic Acid0.1%[9]
Tris BufferAmmonium Formate5-10 mM[10]
Ammonium Acetate5-10 mM[9]
  • Method Development Protocol for LC-MS:

    • Replace Buffer: Substitute your phosphate buffer with an MS-compatible alternative like 0.1% formic acid or 10 mM ammonium formate.[8][19]

    • Re-optimize pH: The pH of the new mobile phase will be different, so you may need to re-optimize the gradient to achieve the desired separation.

    • Check Solvent Purity: Always use LC-MS grade solvents and additives to avoid contamination and high background noise.[21]

Issue 5: Column Contamination and Carryover

Q: I'm observing ghost peaks and a gradual increase in backpressure. I suspect my column is contaminated. What is the correct cleaning procedure?

A: Fluorinated compounds and basic azetidines can be "sticky." A robust column cleaning protocol is essential for maintaining performance and longevity. [22]

  • General Column Cleaning Protocol (Reversed-Phase): Always disconnect the column from the detector before flushing with strong solvents.

    • Remove Buffers: Flush the column with 10-20 column volumes of your mobile phase composition without the buffer salts (e.g., if you use 50:50 ACN:Water with buffer, flush with 50:50 ACN:Water). This prevents buffer precipitation in high organic solvents.[22]

    • Flush with Strong Organic Solvent: Wash with 20 column volumes of 100% Acetonitrile.

    • Intermediate Polarity Wash: Flush with 20 column volumes of Isopropanol.

    • Re-equilibration: Before returning to your analytical method, flush with the starting mobile phase until the pressure and baseline are stable.[23]

  • For Stubborn Contaminants (Advanced Cleaning): If the general wash does not restore performance, a more aggressive, multi-step wash can be employed. Always consult the column manufacturer's guidelines for pH and solvent compatibility.

    Caption: Advanced multi-solvent column cleaning protocol.

References

  • Troubleshooting Poor Peak Shape and Resolution in HPLC.Vertex AI Search.
  • Mobile Phase Optimization: A Critical Factor in HPLC.Phenomenex.
  • The Importance of HPLC Mobile Phase Additives & Buffers.MAC-MOD Analytical.
  • The Role of End-Capping in RP.Phenomenex.
  • The Theory of HPLC Column Chemistry.Crawford Scientific.
  • LCMS & HPLC Mobile Phases.CovaChem.
  • Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It.ALWSCI.
  • Unveiling the Secrets of Silica in HPLC Columns.uHPLCs Class - YouTube.
  • Lesson 3: Separation Modes and their Mechanisms 1.Shodex HPLC Columns.
  • Premixed Mobile Phase Solutions.Fisher Scientific.
  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • Study of solute retention in reversed-phase high-performance liquid chromatography on hydrocarbonaceous and three fluorin
  • Factors Affecting Resolution in HPLC.Sigma-Aldrich.
  • Strategies to Enable and Simplify HPLC Polar Compound Separation.
  • From HPLC to LC-MS: Mobile-Phase Composition is the Main Consideration.
  • troubleshooting poor resolution in HPLC analysis of fluorin
  • HPLC solvents and mobile phase additives.University of Leeds.
  • Mobile phases comp
  • 3 Ideal Columns for Analyzing Polar Compounds.YMC America.
  • HPLC Troubleshooting Mini Guide - Peak Issues.Phenomenex.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • Tips and Tricks of HPLC System Troubleshooting.Agilent.
  • Peak Tailing in HPLC.Element Lab Solutions.
  • Azetidine | C3H7N | CID 10422.PubChem - NIH.
  • Column Care, Cleaning and Storage.MAC-MOD Analytical.
  • HPLC Column Cleaning & Washing Procedure.GL Sciences.

Sources

Technical Support Center: Removal of Unreacted 3,4-Difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T-34DFBA-PURIFICATION Assigned Specialist: Senior Application Scientist Topic: Downstream processing and removal of 3,4-difluorobenzoic acid (CAS: 455-86-7) from reaction mixtures.

Executive Summary: The Chemical Challenge

3,4-Difluorobenzoic acid is a common building block in medicinal chemistry, particularly for introducing metabolic stability via fluorine substitution. Its removal is critical because residual carboxylic acids can catalyze side reactions, degrade acid-sensitive products, and interfere with biological assays.

Key Physicochemical Constraints:

  • Acidity (pKa): ~3.[1]80. This is significantly more acidic than unsubstituted benzoic acid (pKa 4.20) due to the electron-withdrawing inductive effect of the two fluorine atoms.

  • Solubility: Soluble in most organic solvents (EtOAc, DCM, alcohols); sparingly soluble in cold water but highly soluble in basic aqueous solutions.

  • Physical State: White crystalline powder (MP: 120–122 °C).

Module 1: Liquid-Liquid Extraction (The "Workhorse" Method)

Q: What is the standard protocol for removing this acid from a neutral organic product?

A: The most efficient method utilizes the acidity difference between your product and the 3,4-difluorobenzoic acid. Because the acid has a pKa of ~3.8, it is readily deprotonated by weak bases to form a water-soluble carboxylate salt.

Protocol:

  • Dilution: Dilute the reaction mixture with a water-immiscible organic solvent (Ethyl Acetate or Dichloromethane). Note: Avoid Diethyl Ether if possible due to higher volatility and peroxide risks, though it works chemically.

  • Base Wash: Wash the organic layer 2–3 times with saturated aqueous Sodium Bicarbonate (NaHCO₃) .

    • Mechanism:[2] NaHCO₃ (pH ~8.5) is basic enough to fully deprotonate 3,4-difluorobenzoic acid (pKa 3.8), driving the equilibrium >99.9% toward the water-soluble 3,4-difluorobenzoate anion.

  • Brine Wash: Wash the organic layer once with saturated brine to remove residual water and break potential emulsions.

  • Drying: Dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.

Q: I used NaHCO₃, but I still see the acid in my NMR/LCMS. Why?

A: This "breakthrough" usually happens for three reasons:

  • Saturation: You may have exceeded the buffering capacity of your wash. If you used a large excess of acid in the reaction, the first wash might have been neutralized. Check the pH of the aqueous layer after the wash; it must remain basic (pH > 8).

  • Solvent Polarity: If you are using a polar organic solvent (e.g., a mixture containing THF or n-Butanol), the ion-pair or the salt itself might retain some solubility in the organic phase. Switch to a less polar solvent like Toluene or DCM for the wash steps.

  • Emulsions: Micro-emulsions can trap the aqueous phase (containing the impurity) inside the organic layer.

Q: How do I handle persistent emulsions during the wash?

A: The fluorine atoms on the ring increase the lipophilicity of the molecule compared to benzoic acid, which can stabilize emulsions.

  • The "Salting Out" Trick: Add solid NaCl directly to the separatory funnel until the aqueous layer is saturated. This increases the density difference and ionic strength, forcing phase separation.

  • Filtration: Filter the biphasic mixture through a pad of Celite. This physically breaks the surface tension stabilizing the emulsion.

Workflow Visualization: Acid-Base Extraction

ExtractionWorkflow Start Crude Reaction Mixture (Product + 3,4-Difluorobenzoic Acid) Solvent Dilute with Organic Solvent (EtOAc or DCM) Start->Solvent Wash Wash with Sat. NaHCO3 (x3) Solvent->Wash PhaseSep Phase Separation Wash->PhaseSep AqLayer Aqueous Layer (Contains 3,4-Difluorobenzoate Salt) PhaseSep->AqLayer Bottom (DCM) or Top (EtOAc) OrgLayer Organic Layer (Contains Neutral Product) PhaseSep->OrgLayer Check Check pH of Aq Layer (Must be > 8) AqLayer->Check Dry Dry (MgSO4) & Concentrate OrgLayer->Dry Repeat Repeat Wash Check->Repeat pH < 8 (Saturation) Discard Discard / Acidify to Recover Acid Check->Discard pH > 8 Repeat->Wash

Figure 1: Standard Acid-Base Extraction Workflow for carboxylic acid removal.[2]

Module 2: Chromatographic Purification

Q: The acid co-elutes with my product on silica gel. How do I separate them?

A: 3,4-Difluorobenzoic acid often streaks or tails on silica due to its acidity interacting with the silanols. This tailing can overlap with your product.

Troubleshooting Protocol:

  • Acidify the Mobile Phase: Add 1% Acetic Acid or Formic Acid to your eluent (e.g., 1% AcOH in Hexane/EtOAc). This suppresses the ionization of the benzoic acid, sharpening its peak and usually causing it to elute faster (higher Rf) than polar amides or alcohols.

  • Switch Stationary Phase: Use Amino-functionalized Silica (NH₂-Silica) . The basic amine groups on the silica will chemically retain the carboxylic acid, allowing your neutral product to elute while the acid stays at the baseline.

Q: Can I use Reverse Phase (C18) chromatography?

A: Yes. In standard acidic buffers (0.1% Formic Acid), the 3,4-difluorobenzoic acid will be protonated and relatively hydrophobic.

  • Retention Time: It will elute later than in neutral conditions.

  • Resolution: If your product is basic (e.g., an amine), run the C18 column at high pH (pH 10 with Ammonium Bicarbonate) . The acid will ionize and elute at the solvent front (void volume), while your basic product remains retained.

Module 3: Solid-Phase Scavenging (High Throughput)

Q: I have a small scale reaction (20 mg). Extraction is too messy. What is the alternative?

A: Use a Polymer-Supported Carbonate or Trisamine scavenger resin. This is ideal for library synthesis or small-scale purification where yield loss in a separatory funnel is a concern.

Selection Guide:

Resin TypeFunctionalityMechanismProtocol
PS-Carbonate Inorganic base on polymerIonic binding (Salt formation)Add 3–4 eq. of resin to reaction vial. Shake 2h. Filter. Product is in filtrate.
PS-Trisamine Primary/Secondary amineAcid-Base neutralizationAdd 3–4 eq. Shake 1–2h. Filter. Effective for removing acids and electrophiles.
SAX (Strong Anion Exchange) Quaternary AmmoniumIon ExchangePass solution through SAX cartridge. Acid binds; neutral product passes through.
Decision Logic for Purification

DecisionTree Problem Start: Remove 3,4-Difluorobenzoic Acid Scale Scale of Reaction? Problem->Scale Large > 100 mg Scale->Large Small < 100 mg Scale->Small Extraction Liquid-Liquid Extraction (Sat. NaHCO3) Large->Extraction Scavenger Solid Phase Scavenging (PS-Carbonate) Small->Scavenger Result1 Product Pure? Extraction->Result1 Scavenger->Result1 Success Proceed to Analysis Result1->Success Yes Fail Emulsion / Co-elution Result1->Fail No Chromatography Flash Chromatography (+1% AcOH) Fail->Chromatography

Figure 2: Strategic Decision Tree for purification method selection.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 99166, 3,4-Difluorobenzoic acid. Retrieved from [Link]

  • NIST Chemistry WebBook. 3,4-Difluorobenzoic acid Thermochemical Data. SRD 69. Retrieved from [Link]

  • Frontier, A. (2025). Not Voodoo: The Workup - Acidic and Basic Washes. University of Rochester.[3] Retrieved from [Link]

  • Supra Sciences. Solid Supported Scavengers: Applications in Parallel Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. 4.8: Acid-Base Extraction. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to LC-MS Characterization of Difluorobenzoyl Azetidines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, saturated nitrogen heterocycles like azetidines have become indispensable building blocks. Their role as conformationally constrained scaffolds has proven invaluable in designing novel therapeutics. When coupled with a difluorobenzoyl moiety—a common pharmacophore known to enhance metabolic stability and binding affinity—we arrive at a class of compounds with significant therapeutic potential. However, the very features that make these molecules attractive also present unique analytical challenges.

This guide provides an in-depth comparison of liquid chromatography-mass spectrometry (LC-MS) strategies for the robust characterization of difluorobenzoyl azetidines. Moving beyond a simple recitation of methods, we will explore the underlying principles and experimental rationale, empowering you to select and optimize the ideal analytical approach for your research goals, from discovery synthesis to impurity profiling.

The Analytical Imperative: Why LC-MS is the Gold Standard

The characterization of novel difluorobenzoyl azetidines demands both unambiguous molecular formula confirmation and detailed structural elucidation. Liquid chromatography coupled with mass spectrometry (LC-MS) is uniquely suited to this task for several key reasons:

  • Separation Power: Ultra-High Performance Liquid Chromatography (UPLC) provides exceptional resolution, allowing for the separation of the target compound from starting materials, byproducts, and isomers, which is critical for accurate analysis.[1][2]

  • Sensitivity: Modern mass spectrometers, particularly those with electrospray ionization (ESI) sources, offer sub-picomole sensitivity, enabling the analysis of minute quantities of material common in early-stage drug discovery.[3]

  • Specificity: Mass spectrometry provides two highly specific data points: the mass-to-charge ratio (m/z) of the intact molecule and the fragmentation pattern of that molecule, which acts as a structural fingerprint.

The fluorinated nature of these compounds adds a layer of complexity. While fluorine is the most electronegative element, its high ionization energy can pose challenges for some ionization techniques.[4] Fortunately, the presence of the basic azetidine nitrogen makes these molecules prime candidates for positive-mode electrospray ionization (ESI), where they readily form protonated molecules, [M+H]⁺.

Part 1: Unambiguous Formula Confirmation with High-Resolution Mass Spectrometry (HRMS)

The first step in characterizing a newly synthesized compound is to confirm that its elemental composition matches the theoretical structure. For this, High-Resolution Mass Spectrometry (HRMS), typically using a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzer, is the definitive tool.[3][5]

Expertise in Action: The Causality Behind the Protocol

An HRMS experiment is more than just injecting a sample. Each parameter is chosen to ensure maximum data quality. The goal is to determine the accurate mass of the protonated molecule with an error of less than 5 parts-per-million (ppm), which is sufficient to confirm a unique elemental formula.

Detailed Experimental Protocol: UPLC-Q-TOF MS
Parameter Setting Rationale & Senior Scientist Insights
LC System Waters ACQUITY UPLC I-ClassA UPLC system is chosen for its ability to produce sharp, narrow peaks, which minimizes ion suppression and maximizes sensitivity at the MS inlet.[1]
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mmA C18 stationary phase provides excellent reversed-phase retention for the moderately hydrophobic difluorobenzoyl azetidine core. The 1.7 µm particle size ensures high separation efficiency.
Mobile Phase A Water + 0.1% Formic AcidFormic acid is a volatile modifier essential for good chromatography and for promoting efficient protonation ([M+H]⁺ formation) in the ESI source.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common organic solvent with low viscosity and UV cutoff, compatible with MS analysis.
Gradient 5% to 95% B over 5 minutesA generic fast gradient is suitable for rapid screening of reaction outcomes. For complex mixtures or impurity profiling, a shallower gradient would be developed.
Flow Rate 0.5 mL/minA flow rate optimized for a 2.1 mm ID column, ensuring efficient separation without excessive backpressure.
MS System Agilent 6545XT Q-TOF or similarA Q-TOF instrument provides the high mass resolution (>20,000 FWHM) and mass accuracy (< 2 ppm) required for this work.[6]
Ionization Mode ESI PositiveThe basic azetidine nitrogen is readily protonated.
Capillary Voltage 3500 VOptimizes the electrospray plume for stable ion generation.
Gas Temp 325 °CFacilitates desolvation of the ESI droplets to release gas-phase ions.
Fragmentor Voltage 120 VA moderate voltage that keeps the molecular ion intact while minimizing in-source fragmentation.
Mass Range 100 - 1000 m/zA broad range to capture the precursor ion and any potential low-mass impurities or high-mass adducts.
Data Presentation: Validating the Molecular Formula

For a hypothetical (4-azetidin-1-yl)-2,6-difluorobenzoyl compound (C₁₀H₁₀F₂N₂O), the expected data would be:

Parameter Value
Theoretical [M+H]⁺ (Monoisotopic) 225.0837
Observed [M+H]⁺ 225.0831
Mass Error -2.7 ppm
Calculated Elemental Formula C₁₀H₁₀F₂N₂O

A mass error below 5 ppm, combined with a logical isotopic pattern, provides unequivocal confirmation of the elemental composition.

Part 2: Structural Elucidation with Tandem Mass Spectrometry (MS/MS)

While HRMS confirms what a molecule is made of, tandem mass spectrometry (MS/MS) helps determine how it is put together. In an MS/MS experiment, the molecular ion of interest is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are mass-analyzed.[7] This fragmentation pattern provides a roadmap of the molecule's structure.

The Logic of Fragmentation: Predicting Breakpoints

The energetically unstable protonated molecule will fragment at its weakest bonds upon collision with an inert gas (like argon or nitrogen). For a difluorobenzoyl azetidine, we can predict key fragmentation pathways:

  • Azetidine Ring Opening: The strained four-membered azetidine ring is a likely point of initial fragmentation.[8]

  • Cleavage of the Amide Bond: The C-N bond between the benzoyl carbonyl and the azetidine nitrogen is another probable cleavage site.

  • Losses from the Benzoyl Ring: Fragmentation of the aromatic ring, such as the loss of CO, is also common.[9]

G

Visualizing Fragmentation Pathways

By analyzing the product ion spectrum, we can piece together the structure. The difluorobenzoyl moiety (m/z 157) is a highly characteristic fragment. Cleavage of the azetidine ring can lead to various neutral losses and charged fragments, helping to confirm its connectivity.

G mol {  [M+H]⁺ | m/z 225.08 } frag1 {  Difluorobenzoyl Cation | m/z 157.02 } mol:f0->frag1 Cleavage of C-N Amide Bond frag2 {  Azetidine Ring Fragment | m/z 56.05 } mol:f0->frag2 Ring Opening & Cleavage frag3 {  Loss of CO | m/z 197.09 } mol:f0->frag3 Neutral Loss

Comparison of Analytical Approaches

The choice of LC-MS instrumentation and methodology depends entirely on the analytical question being asked.

Analytical Goal Primary Technique Alternative/Complementary Key Advantages of Primary Technique
Rapid Reaction Monitoring UPLC-Single Quadrupole MSTLC-MSFast analysis time, provides molecular weight confirmation.
Molecular Formula Confirmation UPLC-Q-TOF or Orbitrap (HRMS)Elemental AnalysisHigh mass accuracy (<5 ppm) provides unambiguous elemental composition.[2][10]
Definitive Structure Elucidation UPLC-MS/MS (on Q-TOF or Ion Trap)NMR SpectroscopyFragmentation pattern provides a structural fingerprint; requires minimal sample.
Impurity Identification UPLC-HRMS (with MS/MS)Preparative LC + NMRCan detect and identify low-level impurities in a single run.[1]
Quantitative Analysis UPLC-Triple Quadrupole (QqQ) MSUPLC-UVUnmatched sensitivity and selectivity for quantification using Multiple Reaction Monitoring (MRM).[3]

Beyond LC-MS: Complementary Characterization Techniques

While LC-MS is a powerhouse, a comprehensive characterization often relies on orthogonal techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR remains the undisputed gold standard for definitive, de novo structure elucidation, providing detailed information about the connectivity and spatial arrangement of atoms.

  • Gas Chromatography-Mass Spectrometry (GC-MS): If the difluorobenzoyl azetidine or its precursors are sufficiently volatile and thermally stable, GC-MS can provide excellent chromatographic separation and library-matchable electron ionization (EI) spectra. Derivatization can also be employed to increase volatility.[11]

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): For non-targeted screening of unknown fluorinated compounds, novel methods using ICP-MS can detect a fluorine-specific signal, flagging compounds that might be missed by traditional ESI-MS.[4][12]

Conclusion: An Integrated Analytical Strategy

The characterization of novel difluorobenzoyl azetidines is a multi-faceted challenge that is effectively met with a strategic application of modern LC-MS technologies. The journey begins with UPLC-HRMS to rapidly confirm the elemental composition and screen for purity. This is followed by detailed UPLC-MS/MS experiments to map the molecular structure through fragmentation analysis. For quantitative applications, the unparalleled sensitivity of a triple quadrupole mass spectrometer is the tool of choice. By understanding the strengths and rationale behind each technique, researchers can generate high-quality, reliable data, accelerating the drug discovery and development process.

References

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A Comparative Guide to the Bioassay Validation of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Derived from 1-(3,4-Difluorobenzoyl)azetidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 1-(3,4-difluorobenzoyl)azetidine-3-carboxylic acid scaffold represents a promising starting point for the development of novel targeted therapies. This guide provides a comprehensive framework for the bioassay validation of its derivatives, specifically focusing on their potential as inhibitors of Bruton's tyrosine kinase (BTK), a clinically validated target in B-cell malignancies.[1][2] We present a tiered, systematic approach, beginning with primary biochemical assays to establish potency, progressing to cell-based assays to confirm target engagement and functional effects, and culminating in selectivity profiling to assess off-target liabilities. This guide provides detailed, field-proven protocols and objective comparisons against the first-in-class BTK inhibitor, Ibrutinib, to empower researchers in drug development to make data-driven decisions.[3]

Introduction: The Rationale for Targeting BTK

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway.[1][4][5] Dysregulation of this pathway leads to the uncontrolled proliferation and survival of malignant B-cells, a hallmark of cancers such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[4][5] Inhibiting BTK disrupts these pro-survival signals, making it a highly attractive therapeutic strategy.[4][6] The first-generation inhibitor, Ibrutinib, validated this approach, but the quest for next-generation inhibitors with improved selectivity and alternative binding modes continues to drive drug discovery efforts.[3][7]

The 1-(3,4-difluorobenzoyl)azetidine-3-carboxylic acid scaffold offers a unique three-dimensional structure that can be exploited to develop potent and selective kinase inhibitors. The strategic incorporation of fluorine atoms can enhance metabolic stability and binding affinity.[8] This guide outlines the essential bioassays required to validate novel derivatives of this scaffold as superior BTK inhibitors.

Tier 1: Primary Biochemical Assay for Potency Determination

Expertise & Experience: The foundational step in validating a novel inhibitor is to confirm its direct interaction with the purified target enzyme and quantify its potency (IC50). A cell-free biochemical assay is the cleanest method for this, as it eliminates confounding factors like cell permeability and off-target effects within a complex cellular system.[9] We recommend a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, for its high sensitivity, broad dynamic range, and scalability for high-throughput screening.[10][11]

Experimental Protocol: ADP-Glo™ Kinase Assay[12][13][14]
  • Reagent Preparation: Prepare a kinase buffer (e.g., 25 mM HEPES pH 7.5, 200 mM NaCl, 10 mM MgCl2, 1 mM MnCl2, 2 mM TCEP).[12] Prepare serial dilutions of the test compounds (e.g., Compound AZ-1, AZ-2, AZ-3) and the reference compound (Ibrutinib) in DMSO, followed by a final dilution in the kinase buffer.

  • Kinase Reaction: In a 384-well plate, add 5 µL of the kinase reaction mix containing recombinant human BTK enzyme and a suitable substrate in kinase buffer.

  • Compound Addition: Add 5 µL of the diluted compounds or vehicle control (DMSO) to the respective wells.

  • Initiation: Start the reaction by adding 5 µL of ATP solution (at the Km concentration for BTK to accurately assess potency).[13] Incubate for 60 minutes at room temperature.[14]

  • Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[15] Incubate for 40 minutes at room temperature.[16][15]

  • ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to convert the ADP generated into ATP and initiate the luciferase-driven light-producing reaction.[16][15] Incubate for 30-60 minutes at room temperature.[15]

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to controls and fit the data to a dose-response curve to determine the IC50 value for each compound.

Comparative Performance Data: Biochemical Potency
CompoundTargetIC50 (nM)
AZ-1 BTK8.5
AZ-2 BTK0.4
AZ-3 BTK15.2
Ibrutinib BTK0.5[6]

This table presents hypothetical data for illustrative purposes.

Visualization: Biochemical Assay Workflow

G cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction (384-well plate) cluster_detection 3. Luminescence Detection p1 Dilute Compounds (AZ-1, AZ-2, Ibrutinib) r2 Add Compound p1->r2 p2 Prepare BTK Enzyme & Substrate Mix r1 Add BTK Mix p2->r1 p3 Prepare ATP Solution r3 Add ATP to Start p3->r3 r1->r2 r2->r3 r4 Incubate (60 min) r3->r4 d1 Add ADP-Glo™ Reagent (Stop & Deplete ATP) r4->d1 d2 Incubate (40 min) d1->d2 d3 Add Kinase Detection Reagent (Convert ADP -> ATP) d2->d3 d4 Incubate (30 min) d3->d4 d5 Read Luminescence d4->d5 Calculate % Inhibition Calculate % Inhibition d5->Calculate % Inhibition Determine IC50 Determine IC50 d5->Determine IC50

Caption: Workflow for the ADP-Glo™ biochemical kinase assay.

Tier 2: Cellular Assays for Target Engagement and Function

Expertise & Experience: A potent biochemical inhibitor must be able to cross the cell membrane and engage its target in the complex intracellular environment.[17] Therefore, the next critical step is to validate target engagement and functional activity in a relevant cell line. We will describe two key approaches: a direct measurement of target binding using a NanoBRET™ assay and a functional assay measuring the inhibition of a downstream signaling event (phosphorylation of PLCγ2).[18][19]

Experimental Protocol: NanoBRET™ Target Engagement Assay[9][18]
  • Cell Preparation: Use HEK293 cells transiently expressing a NanoLuc®-BTK fusion protein.

  • Assay Setup: Seed the cells in a 96-well plate. Add the NanoBRET™ tracer and varying concentrations of the test compounds (AZ-1, AZ-2, AZ-3, Ibrutinib).

  • Incubation: Incubate the plate under standard cell culture conditions to allow compounds to reach equilibrium.

  • Detection: Add the Nano-Glo® Substrate and immediately measure both donor (NanoLuc®) and acceptor (tracer) emissions.

  • Data Analysis: Calculate the BRET ratio. A decrease in the BRET ratio indicates displacement of the tracer by the test compound, from which a cellular IC50 can be derived.

Experimental Protocol: Western Blot for Phospho-PLCγ2 Inhibition[20][21][22]
  • Cell Culture and Treatment: Culture a relevant B-cell lymphoma cell line (e.g., Ramos cells). Pre-treat cells with various concentrations of test compounds for 1-2 hours.

  • BCR Stimulation: Stimulate the B-cell receptor pathway using an anti-human IgM antibody to induce BTK activation and subsequent PLCγ2 phosphorylation.[20]

  • Cell Lysis: Lyse the cells on ice using a lysis buffer supplemented with protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate protein lysates via SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST.

    • Incubate overnight with a primary antibody specific for phospho-PLCγ2 (Tyr1217).[21][20]

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

    • Wash again and apply an ECL substrate for chemiluminescent detection.[22]

  • Stripping and Reprobing: Strip the membrane and reprobe with an antibody for total PLCγ2 and a loading control (e.g., β-tubulin) to confirm equal protein loading and that the inhibitor does not degrade the target protein.[21]

  • Data Analysis: Quantify band intensity using densitometry. Normalize the phospho-PLCγ2 signal to the total PLCγ2 signal and plot the inhibition versus compound concentration to determine the cellular functional IC50.

Comparative Performance Data: Cellular Potency
CompoundCellular Target Engagement IC50 (nM) (NanoBRET™)Cellular Functional IC50 (nM) (p-PLCγ2 Inhibition)
AZ-1 25.130.5
AZ-2 1.2 1.9
AZ-3 88.4110.7
Ibrutinib 1.82.5[6]

This table presents hypothetical data for illustrative purposes.

Visualization: BTK Signaling Pathway

G BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK Antigen Binding BTK BTK SYK->BTK Phosphorylates PLCy2 PLCγ2 BTK->PLCy2 Phosphorylates pPLCy2 p-PLCγ2 PLCy2->pPLCy2 DAG_IP3 DAG + IP3 pPLCy2->DAG_IP3 Cleaves PIP2 Ca_PKC Ca²⁺ Flux & PKC Activation DAG_IP3->Ca_PKC Proliferation Cell Proliferation & Survival Ca_PKC->Proliferation Inhibitor AZ-2 / Ibrutinib Inhibitor->BTK Inhibits

Caption: Simplified BTK signaling cascade leading to B-cell proliferation.

Tier 3: Kinase Selectivity Profiling

Trustworthiness: A potent compound is only a viable drug candidate if it is also selective. Off-target kinase inhibition can lead to unforeseen toxicities. Therefore, a self-validating protocol must include comprehensive selectivity profiling.[13] Screening lead compounds against a broad panel of kinases is the industry standard for identifying potential liabilities early in the drug discovery process.[23][24]

Experimental Protocol: Kinome Panel Screening
  • Compound Submission: Submit the lead candidate (e.g., AZ-2) and the reference compound (Ibrutinib) to a specialized vendor offering kinase profiling services (e.g., Promega, Reaction Biology, Eurofins).[9][24][25]

  • Assay Format: Request IC50 determination against a large panel of kinases (e.g., >300 kinases) at a physiologically relevant ATP concentration (e.g., 1 mM) to mimic intracellular conditions.[13]

  • Data Analysis: The vendor will provide IC50 values for all kinases tested. Calculate a Selectivity Score by dividing the IC50 of off-target kinases by the IC50 of the primary target (BTK). A higher score indicates greater selectivity.

Comparative Performance Data: Selectivity Profile
CompoundTargetIC50 (nM)Off-Target Example (SRC) IC50 (nM)Selectivity Score (SRC/BTK)
AZ-2 BTK0.4 250625
Ibrutinib BTK0.52040

This table presents hypothetical data for illustrative purposes, using SRC kinase as a common off-target example.

Comparative Analysis and Discussion

The multi-tiered validation approach provides a holistic view of a compound's potential.

  • Biochemical Potency: The data reveals that Compound AZ-2 possesses sub-nanomolar potency against purified BTK, comparable to the benchmark inhibitor, Ibrutinib. Compounds AZ-1 and AZ-3 are significantly less potent.

  • Cellular Activity: Crucially, the high biochemical potency of AZ-2 translates directly into the cellular environment. It effectively engages BTK in live cells and inhibits the downstream signaling pathway with an IC50 in the low single-digit nanomolar range, again on par with Ibrutinib. This confirms the compound has good cell permeability and is not susceptible to efflux pumps or other cellular mechanisms that might reduce its efficacy.

  • Selectivity: This is where AZ-2 demonstrates a significant advantage over the first-generation inhibitor. With a selectivity score of 625 against a representative off-target kinase, it is markedly more selective than Ibrutinib. This superior selectivity profile suggests a potentially wider therapeutic window and a lower risk of off-target side effects.

Conclusion and Future Directions

The bioassay cascade presented in this guide demonstrates a robust and reliable methodology for validating novel compounds derived from the 1-(3,4-Difluorobenzoyl)azetidine-3-carboxylic acid scaffold as BTK inhibitors. The hypothetical data for compound AZ-2 highlights it as a promising lead candidate, exhibiting potent on-target activity, excellent cellular translation, and a superior selectivity profile compared to the clinical benchmark, Ibrutinib.

Following this comprehensive in vitro validation, the logical next steps in the drug discovery pipeline would involve:

  • In vitro ADME/Tox profiling: Assessing metabolic stability, plasma protein binding, and potential toxicities.

  • In vivo pharmacokinetic (PK) and pharmacodynamic (PD) studies: To understand the compound's behavior and target engagement in a living organism.

  • Efficacy studies: Testing the compound in animal models of B-cell malignancies.

This structured approach ensures that only the most promising, well-characterized candidates are advanced, optimizing resources and increasing the probability of clinical success.

References

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  • Ong, V., et al. (2020). A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton's Tyrosine Kinase. SLAS discovery, 25(2), 176–185. Retrieved from [Link]

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  • MD Anderson Cancer Center. (2023, March 20). How BTK inhibitors treat mantle cell lymphoma. Retrieved from [Link]

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  • Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. Retrieved from [Link]

  • Burger, J. A. (2019). BTK Inhibitors: present and future. Frontiers in oncology, 9, 661. Retrieved from [Link]

  • Lee, C. S., et al. (2018). Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement. SLAS discovery, 23(9), 903–914. Retrieved from [Link]

  • YouTube. (2024, November 12). Mechanism of Action for Covalent and Non-Covalent BTKi. Retrieved from [Link]

  • IMBRUVICA® (ibrutinib) HCP. (n.d.). Mechanism of Action - CLL/SLL. Retrieved from [Link]

  • Lymphoma Hub. (2024, July 17). Ibrutinib for CLL: Mechanism of action and clinical considerations. Retrieved from [Link]

  • Chen, P., et al. (2015). Pharmacokinetic and pharmacodynamic evaluation of ibrutinib for the treatment of chronic lymphocytic leukemia: rationale for lower doses. Expert opinion on drug metabolism & toxicology, 11(11), 1779–1789. Retrieved from [Link]

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  • Taha, M. O., et al. (2018). Structure-Based Discovery and Bioactivity Evaluation of Novel Aurora-A Kinase Inhibitors as Anticancer Agents via Docking-Based Comparative Intermolecular Contacts Analysis (dbCICA). Molecules, 23(11), 2992. Retrieved from [Link]

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  • Cichońska, A., et al. (2021). Establishment of extensive artificial intelligence models for kinase inhibitor prediction: identification of novel PDGFRB inhibitors. Scientific reports, 11(1), 16999. Retrieved from [Link]

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  • The FDA Group. (2025, September 11). Preparing an IND Application: 5 Best Practices from the Field. Retrieved from [Link]

  • Yocon, N. D., et al. (2022). A guide to selecting high-performing antibodies for PLC-gamma-2 for use in Western Blot, immunoprecipitation and immunofluorescence. F1000Research, 11, 126. Retrieved from [Link]

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  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-fluoroazetidine carboxylic acid and 3, 4-difluoroproline. Retrieved from [Link]

  • ResearchGate. (n.d.). 3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. Retrieved from [Link]

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A Tale of Two Isomers: Unraveling the Biological Nuances of 3,4-Difluoro vs. 2,4-Difluoro Benzoyl Azetidines

Author: BenchChem Technical Support Team. Date: February 2026

For the modern medicinal chemist, the strategic placement of fluorine atoms can be the difference between a promising lead compound and a clinical candidate. This guide delves into a comparative analysis of 3,4-difluoro and 2,4-difluoro benzoyl azetidines, two closely related scaffolds with the potential for divergent biological activities. While direct head-to-head preclinical data for these specific isomers is not extensively available in the public domain, we can leverage established principles of medicinal chemistry and structure-activity relationships (SAR) from analogous compounds to build a compelling comparative framework.

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in drug discovery. Its inherent ring strain and conformational rigidity can impart favorable physicochemical properties, including improved metabolic stability, enhanced binding affinity, and better solubility compared to more flexible acyclic or larger heterocyclic counterparts. When coupled with a difluorinated benzoyl moiety, the resulting molecule presents a fascinating case for exploring the impact of subtle structural changes on biological function.

The Decisive Role of Fluorine Substitution: A Physicochemical Perspective

The substitution pattern of fluorine on the benzoyl ring is not a trivial modification. It profoundly influences the electronic and conformational properties of the molecule, which in turn dictates its interaction with biological targets.

Property3,4-Difluoro Substitution2,4-Difluoro SubstitutionRationale and Potential Biological Impact
Dipole Moment The vector sum of the individual C-F bond dipoles results in a significant molecular dipole.The opposing C-F bond dipoles can lead to a partial cancellation, resulting in a potentially smaller net dipole moment.Alterations in the dipole moment can affect a compound's solubility, membrane permeability, and its ability to engage in dipole-dipole interactions with a target protein.
Electronic Effects The two fluorine atoms exert a strong electron-withdrawing effect, influencing the acidity of nearby protons and the charge distribution across the aromatic ring.Similar strong electron-withdrawing effects are present, but the ortho-fluorine can also induce through-space electronic effects.These electronic perturbations can modulate the pKa of the azetidine nitrogen and influence key binding interactions such as hydrogen bonding and π-π stacking.
Conformational Preference The fluorine atoms in the meta and para positions have a less pronounced steric impact on the orientation of the benzoyl group relative to the azetidine ring.The ortho-fluorine atom can create steric hindrance, potentially forcing the benzoyl ring to adopt a twisted conformation relative to the azetidine.This conformational bias can be critical for fitting into a specific binding pocket. A twisted conformation might be favored by some receptors, while a more planar one could be preferred by others.
Metabolic Stability The C-F bond is exceptionally strong, and the 3 and 4 positions are common sites for metabolic oxidation. Difluorination at these positions is expected to block metabolism and increase the compound's half-life.The 2 and 4 positions are also susceptible to metabolic attack. Difluorination here would similarly enhance metabolic stability.Increased metabolic stability is a highly desirable property in drug candidates, leading to improved pharmacokinetic profiles.

Postulated Biological Activity Profiles: A Target-Centric View

Based on the physicochemical differences, we can hypothesize how these isomers might behave at a biological target. The precise impact will, of course, be target-dependent.

Scenario 1: A Deep, Hydrophobic Binding Pocket

In a receptor with a deep, largely hydrophobic binding pocket, the more linear and potentially more planar conformation of the 3,4-difluoro isomer might allow for more extensive and favorable van der Waals interactions. The larger dipole moment could also be advantageous if the pocket has complementary polar regions.

Scenario 2: A Sterically Constrained Binding Site

Conversely, a more sterically hindered binding site might favor the twisted conformation induced by the ortho-fluorine in the 2,4-difluoro isomer . This "pre-twisted" conformation could reduce the entropic penalty of binding, leading to higher affinity.

Experimental Workflow for a Head-to-Head Comparison

To definitively elucidate the biological differences between these two isomers, a systematic experimental evaluation is paramount. The following workflow outlines the key steps.

Caption: A streamlined workflow for the comparative evaluation of difluorinated benzoyl azetidine isomers.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-(Difluorobenzoyl)azetidines

This protocol describes a general method for the acylation of azetidine with the respective difluorobenzoyl chlorides.

Materials:

  • Azetidine

  • 3,4-Difluorobenzoyl chloride or 2,4-Difluorobenzoyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve azetidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the appropriate difluorobenzoyl chloride (1.1 eq) in anhydrous DCM to the cooled reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the desired N-(difluorobenzoyl)azetidine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Protocol 2: In Vitro Target Binding Assay (Radioligand Displacement)

This protocol outlines a competitive binding assay to determine the affinity of the synthesized compounds for a specific receptor.

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand specific for the target receptor

  • Synthesized 3,4-difluoro and 2,4-difluoro benzoyl azetidines

  • Assay buffer

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds (3,4-difluoro and 2,4-difluoro benzoyl azetidines) in the assay buffer.

  • In a microplate, add the cell membranes, the radiolabeled ligand at a concentration close to its Kd, and the test compounds at various concentrations.

  • Incubate the plate at an appropriate temperature for a specific duration to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add the scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Determine the non-specific binding in the presence of a high concentration of an unlabeled known ligand.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Conclusion: A Guide for Rational Drug Design

The choice between a 3,4-difluoro and a 2,4-difluoro benzoyl azetidine is a nuanced decision that requires a deep understanding of the target's structural and electronic landscape. While the 3,4-difluoro isomer may offer a more "classical" substitution pattern with predictable electronic effects, the 2,4-difluoro isomer introduces a conformational twist that could be the key to unlocking higher potency and selectivity. This guide provides a foundational framework for researchers to rationally design and evaluate these and other fluorinated scaffolds, ultimately accelerating the discovery of novel therapeutics. The proposed experimental workflow serves as a roadmap for generating the critical data needed to make informed decisions in the complex yet rewarding journey of drug development.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359.
  • Singh, G. S., & D'hooghe, M. (2021). Azetidines in medicinal chemistry: a review. European Journal of Medicinal Chemistry, 223, 113647.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

Crystal structure determination of 1-(3,4-Difluorobenzoyl)azetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Crystallographers

Executive Summary: The Structural Imperative

In the development of S1P1 receptor modulators and cannabinoid agonists, the azetidine ring serves as a critical, conformationally constrained bioisostere of proline. However, the specific derivative 1-(3,4-Difluorobenzoyl)azetidine-3-carboxylic acid presents unique structural challenges. Its performance as a pharmaceutical intermediate hinges on its solid-state stability and precise 3D conformation, which dictates receptor binding affinity.

This guide compares the "Gold Standard" product—Single Crystal X-Ray Diffraction (SC-XRD) —against alternative structural determination methods. While NMR and Mass Spectrometry provide connectivity, only SC-XRD yields the absolute configuration and polymorph data required for regulatory filing and rational drug design.

Comparative Analysis: SC-XRD vs. Alternatives

The following table objectively compares the performance of Single Crystal XRD (the primary "product" for determination) against common alternatives in the context of this specific fluorinated azetidine.

FeatureSingle Crystal XRD (SC-XRD) Powder XRD (PXRD) Solution NMR (1H/13C/19F) Computational (DFT)
Primary Output Absolute 3D Structure & PackingPhase ID & CrystallinityConnectivity & PurityTheoretical Conformation
Resolution Atomic (< 0.8 Å)Bulk AverageFunctional GroupN/A (Model based)
Polymorph ID Definitive (Unit Cell)Fingerprint (Pattern)None (Isotropic)Predictive
Ring Puckering Direct Observation InferentialAveraged (Fast exchange)Energy Minimized
Throughput Low (Days/Weeks)High (Minutes)High (Minutes)High (Hours)
Sample Req. Single quality crystal (>50µm)~10 mg Powder~5 mg SolubilizedNone (In silico)
Expert Insight: Why SC-XRD is Non-Negotiable

For 1-(3,4-Difluorobenzoyl)azetidine-3-carboxylic acid , the azetidine ring is not planar; it adopts a puckered conformation. The degree of puckering (


) significantly alters the vector of the carboxylic acid relative to the benzoyl tail.
  • NMR averages this puckering in solution, masking the bioactive conformation.

  • PXRD can identify if you have a new form, but cannot easily solve the structure ab initio due to the flexibility of the carboxylic acid tail.

  • SC-XRD freezes the molecule in its low-energy solid state, revealing the precise angle of the difluorophenyl ring (torsion) and the dominant hydrogen-bonding motif (likely carboxylic acid dimers).

Experimental Protocol: Determination Workflow

To achieve a publication-quality structure, follow this validated workflow. This protocol addresses the specific solubility profile of fluorinated benzoyl azetidines (moderate polarity).

Phase 1: Crystallization Screening (The Critical Bottleneck)

The compound possesses a polar head (COOH) and a lipophilic tail (Difluorophenyl). This amphiphilicity often leads to oiling out.

Recommended Method: Slow Vapor Diffusion

  • Solvent A (Good): Dissolve 10 mg of compound in 0.5 mL of Methanol or THF .

  • Solvent B (Bad): Place the vial inside a larger jar containing Pentane or Diethyl Ether .

  • Mechanism: As Pentane diffuses into the Methanol, solubility decreases gradually, promoting nucleation over oiling.

Phase 2: Data Collection Strategy
  • Source: Cu-K

    
     (
    
    
    
    Å). Reason: The organic nature (C, H, N, O, F) scatters weakly; Copper provides higher intensity than Molybdenum for small organic crystals.
  • Temperature: 100 K . Reason: Essential to freeze the azetidine ring puckering and reduce thermal motion of the terminal fluorine atoms, which are prone to disorder.

  • Strategy: Collect a full sphere of data (completeness > 99%) to ensure accurate Friedel pair analysis if absolute configuration is (though this molecule is achiral at C3 unless substituted elsewhere, the packing can be chiral).

Phase 3: Structure Solution & Refinement
  • Solution: Use SHELXT (Dual Space Methods). It is robust against the pseudo-symmetry often introduced by the planar benzoyl group.

  • Refinement: Use SHELXL .

    • Constraint: If the fluorine atoms show high thermal motion, apply DELU and SIMU restraints.

    • Hydrogen Atoms: Locate the carboxylic acid proton from the difference Fourier map to confirm the H-bond network (dimer vs. catamer).

Visualizing the Determination Pathway

The following diagram outlines the logical flow from crude synthesis to the final CIF (Crystallographic Information File), highlighting critical decision points.

CrystalWorkflow Start Crude 1-(3,4-Difluorobenzoyl) azetidine-3-carboxylic acid Screen Crystallization Screen (Vapor Diffusion) Start->Screen Check Microscopy Check (Birefringence?) Screen->Check Check->Screen No (Oil/Powder) Mount Mounting & Centering (MiTeGen Loop) Check->Mount Yes (Single Crystal) Collect Data Collection (Cu Source, 100K) Mount->Collect Solve Structure Solution (SHELXT) Collect->Solve Refine Refinement (SHELXL) Solve->Refine Final Final CIF (Publ. Quality) Refine->Final

Caption: Workflow for converting crude material into a definitive crystal structure. Note the feedback loop at the microscopy check.

Structural Interaction Map

Understanding the solid-state packing is vital for explaining physical properties (e.g., melting point, solubility). The diagram below illustrates the expected supramolecular interactions based on the fluorinated benzoyl and carboxylic acid moieties.

Interactions cluster_legend Interaction Types MolA Molecule A MolB Molecule B MolA->MolB COOH Dimer (Strong H-Bond) MolC Molecule C MolA->MolC C-F···π Interaction (Weak, Directional) MolB->MolC π-π Stacking (Benzoyl Rings) Legend1 H-Bond: Stabilizes Lattice Legend2 F-Interaction: Modulates Solubility

Caption: Predicted supramolecular assembly. The Carboxylic Acid dimer is the primary driver of lattice energy, while Fluorine contacts fine-tune the packing.

Expected Results & Validation Metrics

When evaluating the "performance" of your crystal structure determination, use these metrics to ensure the result is scientifically valid.

MetricTarget ValueSignificance
R1 Factor < 5.0%Indicates excellent agreement between model and data.
Completeness > 99.0%Ensures no missing reflections, critical for accurate geometry.
GoF (Goodness of Fit) ~1.0Indicates correct weighting scheme and absence of systematic errors.
Flack Parameter ~0.0 (if chiral)Confirms absolute stereochemistry (not applicable if racemate).
Disorder MinimalFluorine atoms often rattle; high displacement parameters here are normal but must be modeled.
Troubleshooting Common Issues
  • Twinning: Azetidine derivatives can crystallize in high-symmetry space groups that mask lower symmetry (pseudo-merohedral twinning). If R-factors stall at ~10%, check for twin laws in the software (e.g., PLATON TwinRotMat).

  • Disorder: The 3,4-difluorophenyl ring may rotate. If electron density is smeared, model the ring over two positions with partial occupancy (e.g., 0.60/0.40).

References

  • Anderson, H. J., et al. "Synthesis of Azetidine-3-carboxylic Acid." Journal of Organic Chemistry, 1972.[1]

  • Sheldrick, G. M. "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A, 2015.

  • Groom, C. R., et al. "The Cambridge Structural Database." Acta Crystallographica Section B, 2016.

  • Bernstein, J. "Polymorphism in Molecular Crystals." Oxford University Press, 2002. (Fundamental text on why SC-XRD is superior for polymorphs).
  • Thermo Fisher Scientific. "Azetidine-3-carboxylic acid Product Specification."

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Management of 1-(3,4-Difluorobenzoyl)azetidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

This guide provides an operational framework for the handling and disposal of 1-(3,4-Difluorobenzoyl)azetidine-3-carboxylic acid . As a specialized intermediate often used in drug discovery (specifically in the synthesis of glutamate receptor modulators or similar bioactive scaffolds), this compound presents a dual-hazard profile: chemical instability due to the strained azetidine ring and environmental persistence due to the fluorinated benzoyl moiety.

Standard Operating Procedure (SOP) Status: Treat as Halogenated Organic Acid .

Chemical Identity & Physical Properties
PropertySpecificationOperational Implication
Molecular Formula C₁₁H₉F₂NO₃Contains Fluorine; requires high-temp incineration.[1]
Molecular Weight ~241.19 g/mol Likely a solid powder at room temperature.
Functional Groups Azetidine (4-membered amine), Carboxylic Acid, DifluorophenylAcidic (incompatible with bases); Strained Ring (susceptible to ring-opening).
Physical State White to off-white SolidDust generation is the primary exposure vector.
Acidity (pKa) ~3.5 – 4.5 (Carboxylic acid)Corrosive to mucous membranes; segregates as Acid.

Stability & Reactivity: The "Why" Behind the Protocol

Expertise Insight: Unlike standard benzoic acid derivatives, the presence of the azetidine ring introduces significant ring strain (~25 kcal/mol). While the benzoyl amide linkage stabilizes the nitrogen, the ring remains susceptible to acid-catalyzed ring-opening reactions, which can be exothermic.

Critical Reactivity Rules:

  • Avoid Strong Acids: Do not mix this waste with concentrated mineral acids (HCl, H₂SO₄). Protonation of the ring system can trigger rapid decomposition.

  • Avoid Strong Oxidizers: The amine functionality (even as an amide) and the organic backbone are fuel sources.

  • Fluorine Content: The C-F bonds are extremely stable. Standard low-temperature combustion is insufficient and may generate toxic hydrofluoric acid (HF) gas if not incinerated at specific thresholds (>1100°C) with scrubbing.

Immediate Spill Response & Containment

Objective: Prevent environmental release and minimize dust inhalation.[2][3]

Protocol: Solid Spill (Powder)
  • Evacuate & PPE: Clear the immediate 3-meter radius. Don nitrile gloves (double gloved), lab coat, and N95/P100 respirator or work within a fume hood.

  • Dry Containment: Do NOT use water initially. Water spreads the material and may hydrolyze the acid.

  • Collection:

    • Use a HEPA-filtered vacuum for large amounts (>10g).

    • For smaller amounts, gently cover with Vermiculite or dry sand to suppress dust, then sweep into a dustpan.

  • Surface Decontamination: Once solids are removed, wipe the surface with a mild alkaline solution (5% Sodium Bicarbonate) to neutralize trace acid residues, followed by a water rinse.

Protocol: Solution Spill
  • Absorb: Cover immediately with an inert absorbent (Vermiculite or Universal Absorbent Pads).

  • Neutralize (Caution): If the spill is large (>100mL), sprinkle Sodium Bicarbonate over the absorbent. Wait for effervescence (bubbling) to cease.

  • Package: Scoop soaked absorbent into a wide-mouth jar labeled "Hazardous Waste - Debris."

Visualization: Spill Response Decision Tree

SpillResponse Start Spill Detected Type Determine State Start->Type Solid Solid/Powder Type->Solid Liquid Liquid/Solution Type->Liquid ActionSolid Cover with Vermiculite (Dust Suppression) Solid->ActionSolid ActionLiquid Absorb with Pads Neutralize with NaHCO3 Liquid->ActionLiquid Clean Decontaminate Surface (5% Bicarb Wipe) ActionSolid->Clean ActionLiquid->Clean Disposal Tag as Halogenated Solid Waste Clean->Disposal

Figure 1: Decision matrix for immediate spill response, prioritizing dust suppression and neutralization.

Waste Disposal & Management

Core Directive: This compound must enter the Halogenated waste stream. It cannot be treated as standard organic waste due to the fluorine content.[1]

Step-by-Step Disposal Workflow
Step 1: Segregation[1]
  • Stream: Halogenated Organic Waste.[1]

  • Container: High-Density Polyethylene (HDPE) or Glass. Avoid metal containers due to potential acidity.

  • Incompatibles: Do not mix with non-halogenated solvents (e.g., Acetone, Methanol) unless unavoidable, as this increases the volume of waste requiring expensive halogen-specific incineration.

Step 2: Labeling

Adhere to the Global Harmonized System (GHS) and local regulations (e.g., RCRA).

  • Primary Tag: "Hazardous Waste - Halogenated Organic."[1]

  • Constituents: List "1-(3,4-Difluorobenzoyl)azetidine-3-carboxylic acid."

  • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Corrosive (Acidic).

Step 3: Final Destruction (Off-Site)

The waste must be transferred to a licensed facility capable of High-Temperature Incineration .

  • Mechanism: Incineration >1100°C.

  • Scrubbing: The facility must employ wet scrubbers (Caustic Soda/NaOH) to capture the Hydrogen Fluoride (HF) gas generated during combustion:

    
    
    
    
    
Visualization: Cradle-to-Grave Waste Lifecycle

WasteLifecycle Bench Lab Bench (Generation) Segregation Segregation: Halogenated Acid Bench->Segregation Solid/Liquid Container HDPE Carboy (Secondary Containment) Segregation->Container Tag & Seal Pickup EHS/Vendor Pickup Container->Pickup Manifesting Incinerator Rotary Kiln Incinerator (>1100°C) Pickup->Incinerator Transport Scrubber Wet Scrubber (HF Capture) Incinerator->Scrubber Flue Gas

Figure 2: The required waste stream path, highlighting the necessity of scrubber systems for fluorinated byproducts.

Regulatory Compliance (RCRA & EPA)

Trustworthiness Check: While this specific molecule may not have a unique "U" or "P" list code, it is regulated by its characteristics.[4]

  • Characteristic Waste: If the pH of the waste solution is < 2.0, it carries the D002 (Corrosivity) code [1].

  • Halogenated Solvents (F-List): If dissolved in spent halogenated solvents (e.g., DCM), it adopts the F002 code [2].

  • Generator Status: As a fluorinated organic, it falls under strict "Cradle-to-Grave" tracking. Ensure your waste manifest explicitly states "Organic Solid/Liquid, Toxic, Halogenated."

Self-Validation Check:

  • Did I mix it with oxidizers? (No -> Safe).

  • Is the container HDPE? (Yes -> Chemical Compatibility confirmed).

  • Is "Halogenated" on the label? (Yes -> Incinerator routing confirmed).

References

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA regulations regarding D002 (Corrosivity). Available at: [Link]

  • Code of Federal Regulations (eCFR). 40 CFR Part 261.31 -- Hazardous wastes from non-specific sources (F-codes). Available at: [Link][5]

  • National Institutes of Health (NIH) - PubChem. Azetidine-3-carboxylic acid Compound Summary. (Used for substructure hazard inference). Available at: [Link]

  • American Chemical Society (ACS). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Available at: [Link]

Sources

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1-(3,4-Difluorobenzoyl)azetidine-3-carboxylic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.